molecular formula C21H23N3O5 B557718 Fmoc-D-Cit-OH CAS No. 200344-33-8

Fmoc-D-Cit-OH

Cat. No.: B557718
CAS No.: 200344-33-8
M. Wt: 397.4 g/mol
InChI Key: NBMSMZSRTIOFOK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-d-cit-oh>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMSMZSRTIOFOK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426779
Record name Fmoc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200344-33-8
Record name Fmoc-D-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Fmoc-amino-5-ureidopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility Profile of Fmoc-D-Citrulline-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Citrulline-OH (Fmoc-D-Cit-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support the effective use of this compound.

Executive Summary

Fmoc-D-Citrulline-OH is a derivative of the non-proteinogenic amino acid D-Citrulline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is essential for its application in stepwise peptide synthesis. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high purity and yield of the target peptide. This guide consolidates available solubility data, provides a standardized protocol for solubility determination, and illustrates the compound's role within the broader context of Fmoc-SPPS.

Solubility of this compound

While extensive quantitative solubility data for this compound is not widely published, qualitative information and data from structurally similar compounds provide valuable insights. This compound is generally soluble in a range of polar aprotic solvents commonly used in peptide synthesis.

Table 1: Solubility of this compound and a Structurally Similar Compound

SolventCompoundSolubility
Dimethylformamide (DMF)This compoundSoluble
N-Methyl-2-pyrrolidone (NMP)This compoundSoluble
Dimethyl sulfoxide (B87167) (DMSO)This compoundSoluble
Dichloromethane (DCM)This compoundSoluble[1]
ChloroformThis compoundSoluble[1]
Ethyl AcetateThis compoundSoluble[1]
AcetoneThis compoundSoluble[1]
Dimethyl sulfoxide (DMSO)Fmoc-D-Cys(Trt)-OH100 mg/mL

Note: The term "Soluble" indicates that the compound dissolves in the specified solvent, though the exact concentration is not specified in the available literature. The data for Fmoc-D-Cys(Trt)-OH is provided as a reference for a similarly structured Fmoc-protected amino acid.

The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis, as inefficient dissolution can lead to incomplete reactions and the generation of deletion sequences in the final peptide product.[2] Polar aprotic solvents such as DMF and NMP are widely used in SPPS due to their ability to effectively solvate the growing peptide chain and the incoming protected amino acids.[3][4]

Experimental Protocol: Determination of Solubility

The following is a generalized and robust protocol for the quantitative determination of this compound solubility in an organic solvent of interest, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DMSO, NMP)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform a series of dilutions to generate a set of standard solutions with concentrations spanning the expected solubility range.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe, avoiding the collection of any solid material.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared standard solutions.

    • Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid, monitoring the absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of the diluted sample solution.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, which can be expressed in mg/mL or Molarity.

Visualization of this compound in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The following diagram illustrates the cyclical workflow of this process.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin Swell_Resin Swell Resin in Solvent (e.g., DMF) Resin->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Start First Cycle (if resin is pre-loaded) Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Remove Piperidine & Byproducts Coupling Amino Acid Coupling: This compound + Activator (e.g., HBTU/DIPEA) Wash_1->Coupling Prepare for Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Remove Excess Reagents Wash_2->Fmoc_Deprotection Start Next Cycle Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Final Cycle Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Fmoc-SPPS Workflow for Peptide Synthesis.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers engaged in peptide synthesis. While quantitative data remains sparse, the provided qualitative information, comparative data, and a detailed experimental protocol for solubility determination offer a solid foundation for its effective use. The visualization of the SPPS workflow further clarifies the central role of Fmoc-protected amino acids like this compound in the synthesis of custom peptides for research and drug discovery.

References

The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by innovative strategies to enhance the stability, efficacy, and pharmacokinetic profiles of these promising molecules. Among these strategies, the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, has emerged as a powerful tool to overcome the inherent limitations of native peptides. This technical guide provides a comprehensive overview of the role of D-amino acids, with a particular focus on the potential, yet underexplored, applications of D-citrulline in peptide drug development.

Core Principles: The Advantage of Chirality in Peptide Design

The primary rationale for substituting L-amino acids with their D-enantiomers lies in the fundamental principles of stereochemistry and its impact on biological interactions. Endogenous proteases, the enzymes responsible for the rapid degradation of peptides in vivo, are chiral entities that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. By introducing D-amino acids into a peptide sequence, the stereochemistry at the alpha-carbon is inverted, rendering the peptide resistant to proteolytic degradation.[1][2][3] This fundamental principle underpins several key advantages in peptide therapeutic design:

  • Enhanced Proteolytic Stability: The most significant benefit of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation. This leads to a substantially longer plasma half-life, a critical factor for reducing dosing frequency and improving patient compliance.

  • Improved Bioavailability: Increased stability against proteolysis often translates to improved oral bioavailability, as the peptide is better able to survive the harsh enzymatic environment of the gastrointestinal tract.

  • Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can lead to changes in receptor binding affinity and specificity, sometimes resulting in enhanced potency or a modified pharmacological profile.

  • Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells, potentially reducing the risk of an immune response.

The Enigmatic Role of D-Citrulline

While the benefits of incorporating common D-amino acids are well-documented, the role of D-citrulline in peptide therapeutics remains a largely unexplored frontier. L-citrulline is a non-proteinogenic amino acid known for its role in the urea (B33335) cycle and as a precursor to L-arginine, a key substrate for nitric oxide synthesis.[4][5][6] The post-translational modification of arginine to L-citrulline, a process known as citrullination, is catalyzed by peptidylarginine deiminases (PADs) and has been implicated in various physiological and pathological processes, including autoimmune diseases.[7][8][9]

The deliberate incorporation of D-citrulline into a peptide sequence, however, is not a naturally occurring process and its impact on peptide therapeutics is not well-characterized in publicly available literature. Based on the principles of D-amino acid substitution, it can be hypothesized that incorporating D-citrulline could confer enhanced proteolytic stability. Furthermore, the unique chemical properties of the citrulline side chain—a ureido group that is neutral and can act as both a hydrogen bond donor and acceptor—could introduce novel conformational constraints and interactions with target receptors, potentially leading to unique biological activities. Further research into the synthesis and biological evaluation of D-citrulline-containing peptides is warranted to unlock its therapeutic potential.

Quantitative Data on the Impact of D-Amino Acid Substitution

The following tables summarize the quantitative impact of D-amino acid substitution on key pharmacokinetic and pharmacodynamic parameters of peptides, as reported in various studies.

Peptide/AnalogModificationHalf-life (t½)Fold Increase in Half-lifeSource
MUC2 epitope peptideAll L-amino acids--[1]
MUC2 epitope peptideD-amino acids at terminiIncreasedNot specified[1]
Peptide 1L-amino acid34.0 - 49.4 h (in plasma)-[10]
Peptide 2L-amino acid3.2 h (in plasma)-[10]
Peptide 2L-amino acid23.3 h (in HEK-293 supernatant)7.3[10]
Peptide 3L-amino acid--[10]
Peptide 4with Odd57.1 h (in HEK-293 supernatant)-[10]
Peptide 5L-amino acid3.8 h-[10]
Peptide/AnalogModificationIC50Ki (nM)Source
UK18Glycine at position 13--[11]
UK202D-serine at position 13-28[11]
V13KAll L-amino acidsLower-[12]
V13K analogsIncreasing D-amino acid substitutionsIncreased-[12]
MUC2 peptide (TPTPTGTQTPT)All L-amino acids60 µmol/dm³-[13]
MUC2 peptide (TPTPTGTQtpt)D-amino acids at C-terminus61 µmol/dm³-[13]
MUC2 peptide (tptPTGTQTPT)D-amino acids at N-terminus392 µmol/dm³-[13]
MUC2 peptide (tptPTGTQtpt)D-amino acids at both termini792 µmol/dm³-[13]
Peptide NorHSPW-6.5 µM-[11]
Cyclic peptide cyc-LHSPW--24.7 µM[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Solid-phase peptide synthesis is the most common method for preparing peptides containing D-amino acids.[14][15][16] The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a compatible solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.[4][17]

2. First Amino Acid Coupling:

  • If the resin is not pre-loaded, couple the first Fmoc-protected amino acid (L or D) to the resin using a suitable coupling agent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.[15]

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test.[4]

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine (B6355638) in DMF.[14]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

  • Coupling: Couple the next Fmoc-protected amino acid (L or D) using a coupling agent. For D-amino acids, it is crucial to use coupling reagents and conditions that minimize racemization.[4] The use of additives like HOBt or Oxyma Pure is recommended.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat these deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

  • Once the desired sequence is assembled, wash the resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.

5. Purification and Analysis:

  • Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

1. Reagent Preparation:

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in an appropriate buffer.

2. Incubation:

  • Incubate the peptide solution with the protease solution at a physiological temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

3. Reaction Quenching:

  • Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.[18]

4. Analysis:

  • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of peptide remaining over time and determine the peptide's half-life in the presence of the protease.

Receptor Binding Assay

This assay measures the affinity of a peptide for its target receptor. A common format is a competitive binding assay using a radiolabeled ligand.[19][20][21]

1. Preparation of Materials:

  • Prepare a membrane fraction or whole cells expressing the target receptor.

  • Obtain a radiolabeled version of a known ligand for the receptor (e.g., iodinated peptide).

  • Prepare serial dilutions of the unlabeled test peptide (the D-amino acid-containing analog).

2. Binding Reaction:

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

  • Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of an unlabeled known ligand (non-specific binding).

  • Allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that retains the membranes/cells.

4. Quantification:

  • Wash the filters to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test peptide concentration.

  • Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes in D-Amino Acid Peptide Development

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and a hypothetical signaling pathway involved in the development and action of D-amino acid-containing peptide therapeutics.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection Fmoc Deprotection Coupling1->Deprotection CouplingN D/L-Amino Acid Coupling Cycles Deprotection->CouplingN Cleavage Cleavage & Deprotection CouplingN->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Analysis Mass Spectrometry & Analytical HPLC HPLC->Analysis Stability Protease Stability Assay Analysis->Stability Binding Receptor Binding Assay Stability->Binding Activity In vitro/In vivo Activity Assays Binding->Activity

Caption: General experimental workflow for the development of D-amino acid containing peptides.

protease_stability_assay Peptide Peptide Solution (L- or D-analog) Incubation Incubation at 37°C Peptide->Incubation Protease Protease Solution (e.g., Trypsin, Serum) Protease->Incubation Sampling Aliquots taken at different time points Incubation->Sampling Quenching Reaction Quenching (e.g., TFA addition) Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data Quantification of Intact Peptide Analysis->Data HalfLife Half-life (t½) Determination Data->HalfLife

Caption: Workflow for a typical protease stability assay.

receptor_binding_pathway cluster_membrane Cell Membrane Peptide D-Amino Acid Peptide (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor High Affinity G_Protein G-Protein Activation Receptor->G_Protein Binding Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

References

Enhancing Peptide Stability and Bioavailability with Fmoc-D-Cit-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability in biological systems and poor bioavailability. Enzymatic degradation and rapid clearance are significant hurdles in the development of peptide-based drugs. A promising strategy to overcome these challenges is the incorporation of non-natural amino acids, such as D-isomers, into the peptide sequence. This in-depth technical guide explores the use of Fmoc-D-Citrulline-OH (Fmoc-D-Cit-OH) as a strategic building block to enhance the stability and bioavailability of therapeutic peptides.

The Core Principle: Harnessing Stereochemistry for Proteolytic Resistance

Proteases, the enzymes responsible for peptide degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. By strategically substituting an L-amino acid with its D-enantiomer, such as D-Citrulline, the peptide backbone becomes resistant to proteolytic cleavage at that site. This fundamental principle of stereochemical hindrance can significantly extend the half-life of a peptide in biological fluids.

The use of D-amino acids has been shown to dramatically improve peptide stability. Studies on various peptides have demonstrated that the substitution of L-amino acids with their D-counterparts leads to a significant increase in resistance to enzymatic degradation, thereby prolonging their circulation time in vivo.[1][2][3] This enhanced stability is a critical factor in improving the overall therapeutic efficacy of a peptide.

Quantitative Insights into Enhanced Stability

While direct comparative data for D-Citrulline versus L-Citrulline containing peptides is limited in publicly available literature, extensive research on other D-amino acid substitutions provides compelling evidence for the expected improvements in stability. The following table summarizes representative data on the impact of D-amino acid incorporation on peptide stability.

Peptide DerivativeModificationStability Metric (Half-life)Fold Increase in StabilityReference
RDP215All L-amino acidsPartially degraded after 24h in 10% FBS-[4]
9D-RDP215All D-amino acidsStable after 7 days in 10% FBSSignificant increase[4]
Polybia-CP (L-form)All L-amino acids~50% degradation after 2h with trypsin-[5]
Polybia-CP (D-form)All D-amino acidsNo degradation after 6h with trypsinSignificant increase[5]
Granulysin (11-mer, L)All L-amino acidsSusceptible to trypsin-[3]
Granulysin (11-mer, partial D)Partial D-amino acid substitutionHighly stable to trypsinSignificant increase[3]

FBS: Fetal Bovine Serum

Enhancing Bioavailability: Overcoming Absorption Barriers

Oral bioavailability of peptides is notoriously low due to both enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[6] The enhanced stability offered by D-amino acid incorporation directly addresses the first barrier. By resisting degradation in the stomach and intestines, a greater concentration of the intact peptide is available for absorption.

Furthermore, while the relationship between D-amino acid incorporation and intestinal permeability is complex, some studies suggest that the increased stability can lead to improved overall bioavailability. For instance, the oral bioavailability of some peptides has been shown to increase from less than 1% to as high as 30% through strategic modifications including the use of D-amino acids.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating a D-Citrulline residue into a peptide sequence.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, a second coupling may be necessary.[7]

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple this compound (HBTU/HATU, DIEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Final_Deprotect->Cleave Purify Purify by HPLC Cleave->Purify Stability_Assay_Workflow Start Peptide + SIF with Pancreatin Incubate Incubate at 37°C Start->Incubate Time_Points Take Aliquots at Time Points Incubate->Time_Points Quench Quench with TCA Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Calculate Calculate % Remaining Peptide and Half-life Analyze->Calculate Caco2_Permeability_Assay Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Start->Culture Integrity_Test Monolayer Integrity Test (TEER or Lucifer Yellow) Culture->Integrity_Test Permeability_Assay Perform Permeability Assay (Add peptide to Apical side) Integrity_Test->Permeability_Assay Sampling Sample from Basolateral side at time intervals Permeability_Assay->Sampling Analysis Analyze samples by LC-MS/MS Sampling->Analysis Calculation Calculate Papp value Analysis->Calculation

References

The Unseen Advantage: A Technical Guide to the Biological Significance of Incorporating D-Citrulline into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-native amino acids into peptide therapeutics represents a cornerstone of modern drug design, aimed at overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. This guide delves into the strategic inclusion of D-Citrulline, a D-enantiomer of the non-proteinogenic amino acid citrulline. While research directly investigating D-Citrulline-containing peptides is nascent, a wealth of knowledge on D-amino acid substitution in general provides a strong predictive framework for its biological significance. This document consolidates this understanding, offering a technical overview of the expected enhancements in peptide stability, the potential modulation of receptor interactions, and the overall impact on pharmacokinetic profiles. Detailed experimental protocols and illustrative diagrams are provided to empower researchers in the rational design and evaluation of D-Citrulline-modified peptides, a promising avenue for the development of next-generation therapeutics.

Introduction: The Rationale for D-Amino Acid Incorporation

Peptide-based drugs offer high specificity and potency but are often hampered by their short in-vivo half-lives due to rapid degradation by proteases.[1][2][3] These enzymes, essential for normal physiological processes, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[4] The substitution of an L-amino acid with its D-enantiomer introduces a steric blockade, rendering the peptide bond resistant to proteolytic cleavage.[1][2][5] This fundamental principle underpins the primary motivation for incorporating D-amino acids, including D-Citrulline, into therapeutic peptides.

Core Biological Significance of D-Citrulline Incorporation

The introduction of D-Citrulline into a peptide sequence is anticipated to confer several significant biological advantages, primarily revolving around enhanced stability and modulated bioactivity.

Enhanced Enzymatic Stability

The most profound and well-documented benefit of D-amino acid incorporation is the dramatic increase in resistance to enzymatic degradation.[1][2][6] Proteases, such as trypsin and chymotrypsin, which are prevalent in the bloodstream and gastrointestinal tract, will not recognize the D-Citrulline residue, thus preventing cleavage at that site.[5] This increased stability leads to a longer circulating half-life of the peptide in vivo.[4][7]

Table 1: Predicted Comparative Stability of Peptides in Proteolytic Environments

Peptide VariantPredicted Susceptibility to ProteolysisExpected In Vivo Half-Life
L-Arginine containing peptideHighShort
L-Citrulline containing peptideModerate (resistant to trypsin-like enzymes)Moderate
D-Citrulline containing peptide Very Low Significantly Extended
Modulation of Receptor Binding and Biological Activity

The effect of D-amino acid substitution on receptor binding is less predictable and highly dependent on the specific peptide and the location of the substitution. The chirality of an amino acid residue can be critical for maintaining the proper three-dimensional conformation required for receptor interaction.

  • Potential for Maintained or Enhanced Affinity: In some cases, the introduction of a D-amino acid can induce a favorable conformational change, leading to maintained or even enhanced receptor binding affinity.[8]

  • Risk of Reduced Affinity: Conversely, if the L-stereochemistry of the original amino acid is crucial for a key hydrogen bond or hydrophobic interaction with the receptor, substitution with a D-enantiomer can lead to a significant loss of affinity and biological activity.[9]

Careful structure-activity relationship (SAR) studies are therefore essential to determine the optimal position for D-Citrulline substitution to preserve or enhance the desired biological effect.

Improved Pharmacokinetic Profile

The enhanced enzymatic stability directly translates to an improved pharmacokinetic profile for D-amino acid-containing peptides.[7][10] A longer half-life means less frequent dosing, which is a significant advantage for patient compliance and therapeutic efficacy. Furthermore, increased stability can lead to higher bioavailability, particularly for orally administered peptides, as they are better able to withstand the harsh proteolytic environment of the digestive system.[7]

Experimental Design and Protocols

The successful development of D-Citrulline-containing peptides necessitates a robust experimental workflow encompassing synthesis, purification, and comprehensive biological evaluation.

Synthesis of D-Citrulline Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides and is readily adaptable for the incorporation of D-amino acids.[11][12]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Citrulline Containing Peptide

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (which could be D-Citrulline or another amino acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin to form the first peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

sp_ps_workflow Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Washing1 Washing Coupling1->Washing1 Repeat Repeat Cycle Washing1->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization FinalPeptide Final Peptide Characterization->FinalPeptide

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Stability Assays

To quantify the enhanced stability of D-Citrulline-containing peptides, in vitro assays using relevant proteases or biological fluids are essential.

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Incubation: Incubate the D-Citrulline peptide and its L-amino acid counterpart at a known concentration (e.g., 1 mg/mL) in a buffered solution (e.g., PBS, pH 7.4) containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., TFA) or a protease inhibitor cocktail.

  • Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.

  • Half-Life Calculation: Calculate the half-life (t½) of the peptide under the specific conditions.

stability_assay_workflow Incubation Peptide Incubation with Protease/Serum Sampling Time-Course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Calculation Half-Life Calculation Analysis->Calculation

Figure 2. Workflow for In Vitro Proteolytic Stability Assay.

Receptor Binding Assays

Competitive binding assays are commonly used to determine the binding affinity of a modified peptide to its target receptor.[13][14]

Experimental Protocol: Competitive Receptor Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Radioligand: Use a radiolabeled version of the native peptide (the ligand) with high affinity for the receptor.

  • Competition: In a multi-well plate, incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled competitor peptides (the D-Citrulline peptide and its L-counterpart).

  • Incubation and Separation: Allow the binding to reach equilibrium. Then, separate the receptor-bound radioligand from the free radioligand, typically by filtration through a glass fiber filter that retains the cell membranes.

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki) of the test peptides.

binding_assay_pathway cluster_0 Assay Components Receptor Receptor Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Peptide (D-Cit or L-Cit) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50/Ki Determination) Quantification->Analysis

Figure 3. Signaling Pathway of a Competitive Receptor Binding Assay.

Cell-Based Functional Assays

To assess the ultimate biological activity of the D-Citrulline-containing peptides, cell-based assays that measure a downstream functional response are crucial.[15][16]

Experimental Protocol: General Cell-Based Functional Assay

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target receptor.

  • Peptide Treatment: Treat the cells with varying concentrations of the D-Citrulline peptide and its L-counterpart.

  • Functional Readout: After an appropriate incubation time, measure a relevant downstream signaling event or cellular response. This could include:

    • Measurement of second messengers (e.g., cAMP, Ca2+).

    • Reporter gene assays (e.g., luciferase, β-galactosidase).

    • Cell proliferation or apoptosis assays.

    • Measurement of protein phosphorylation or gene expression.

  • Data Analysis: Generate dose-response curves and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Conclusion and Future Directions

The incorporation of D-Citrulline into peptides holds significant promise for enhancing their therapeutic potential. Based on the well-established principles of D-amino acid substitution, it is anticipated that D-Citrulline-containing peptides will exhibit superior enzymatic stability and consequently, improved pharmacokinetic profiles. While the impact on receptor binding requires empirical determination for each specific peptide, the potential for retained or even enhanced activity exists.

Future research should focus on the direct synthesis and evaluation of D-Citrulline-containing peptides to generate empirical data that validates these predictions. Comparative studies against L-Citrulline and L-Arginine analogs will be crucial to fully elucidate the unique advantages of this modification. The systematic application of the experimental protocols outlined in this guide will enable researchers to unlock the full potential of D-Citrulline in the design of novel and more effective peptide-based drugs.

References

Sourcing High-Purity Fmoc-D-Cit-OH for Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, particularly in the development of novel peptide-based therapeutics, the quality of raw materials is paramount. The synthesis of peptides with high fidelity and purity is critically dependent on the quality of the amino acid building blocks. This technical guide provides an in-depth analysis of sourcing high-purity (9-fluorenylmethoxycarbonyl)-D-Citrulline (Fmoc-D-Cit-OH), a non-proteinogenic amino acid integral to the synthesis of bioactive peptides, including neurokinin-1 (NK1) receptor antagonists. This document outlines key quality considerations, provides a comparative summary of commercially available options, details a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates relevant biological pathways and experimental workflows.

The Critical Role of Purity in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the near-quantitative completion of each coupling and deprotection step. Impurities in the Fmoc-amino acid building blocks can lead to a cascade of undesirable side reactions, resulting in deletion sequences, truncated peptides, and other peptidic impurities that are often difficult and costly to remove during purification. For pharmaceutical research, where the biological activity and safety of a synthetic peptide are of utmost importance, starting with high-purity reagents is a non-negotiable prerequisite.

Key purity attributes for this compound include:

  • High-Performance Liquid Chromatography (HPLC) Purity: This is a primary indicator of the overall purity of the compound, and for pharmaceutical applications, a purity of ≥99% is highly recommended.

  • Enantiomeric Purity: The stereochemistry of amino acids is crucial for the final conformation and biological activity of a peptide. High enantiomeric excess (e.e.) ensures that only the desired D-enantiomer is incorporated.

  • Absence of Related Impurities: This includes residual solvents, starting materials from the synthesis of this compound, and any byproducts.

Sourcing High-Purity this compound: A Comparative Overview

Several chemical suppliers offer this compound for research and pharmaceutical applications. While a comprehensive, side-by-side comparison of Certificates of Analysis (CoA) is the most accurate way to assess quality, the following table summarizes publicly available information from various suppliers. Researchers are strongly encouraged to request lot-specific CoAs before purchase.

SupplierStated PurityAnalytical MethodAvailabilityNotes
Supplier A (e.g., Sigma-Aldrich) 97%Not specified on product pageResearch quantitiesWhile readily available, the stated purity may be lower than required for sensitive pharmaceutical applications.[1]
Supplier B (e.g., Aapptec Peptides) Lot-specificCertificate of Analysis available upon requestResearch to bulk quantitiesSpecializes in peptide synthesis reagents, suggesting a focus on quality relevant to this application.[2]
Supplier C (e.g., BLD Pharm) Purity/Specification availableNMR, HPLC, LC-MS, UPLC data availableResearch quantitiesProvides access to various analytical data, which can aid in quality assessment.[3]
Supplier D (e.g., ChemicalBook) 99% (from some listed suppliers)Not specifiedVaries by listed supplierActs as a directory, purity and quality can vary significantly between the listed suppliers.
Supplier E (e.g., Santa Cruz Biotechnology) Lot-specificCertificate of Analysis available upon requestResearch quantitiesA well-established supplier for life science research.
Supplier F (e.g., Advanced ChemTech) Not specifiedNot specifiedResearch to bulk quantitiesSpecializes in peptide synthesis reagents and custom synthesis.[4]
Supplier G (e.g., Bachem) High purityHPLCResearch to GMP gradeA leading manufacturer of amino acid derivatives, often providing materials suitable for pharmaceutical development.

Note: The information in this table is based on publicly available data and may not reflect the full range of products or the most current specifications. Direct inquiry and CoA review are essential.

The Role of this compound in Neurokinin-1 (NK1) Receptor Antagonism

This compound is a key building block in the synthesis of potent and selective antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Antagonists of the NK1 receptor are therefore of significant interest for the development of novel therapeutics for pain, depression, and inflammatory disorders.

The incorporation of D-Citrulline in place of other amino acids in a peptide sequence can enhance receptor affinity, selectivity, and pharmacokinetic properties. The following diagram illustrates the signaling pathway of the NK1 receptor.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) PKC->Cellular_Response Phosphorylates target proteins

Caption: Neurokinin-1 Receptor Signaling Pathway.

Experimental Protocol: Solid-Phase Synthesis of a D-Citrulline Containing Peptide

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing D-Citrulline using Fmoc chemistry. This protocol can be adapted for automated synthesizers.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • High-purity this compound (≥99% HPLC purity)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®) or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (if cysteine is present)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free amine. The beads should turn a deep blue.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® (or HOBt) in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or turn a faint yellow. If the test is positive, continue the coupling for another 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

Experimental Workflow and Quality Control

A well-defined experimental workflow is crucial for the successful synthesis of high-purity peptides. The following diagram illustrates a typical workflow, emphasizing the importance of quality control at each stage.

Peptide_Synthesis_Workflow Start Start Reagent_QC Reagent Quality Control (this compound Purity Check) Start->Reagent_QC SPPS Solid-Phase Peptide Synthesis (Automated or Manual) Reagent_QC->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Crude_Purification Crude Peptide Precipitation & Washing Cleavage->Crude_Purification Analysis_Crude Analysis of Crude Peptide (HPLC, MS) Crude_Purification->Analysis_Crude Purification Preparative HPLC Purification Analysis_Crude->Purification Analysis_Pure Analysis of Purified Peptide (HPLC, MS, Amino Acid Analysis) Purification->Analysis_Pure Lyophilization Lyophilization Analysis_Pure->Lyophilization Final_QC Final Product QC (Purity, Identity, Quantity) Lyophilization->Final_QC End End Final_QC->End

Caption: Experimental Workflow for Peptide Synthesis.

The Interrelationship of Purity, Experimental Success, and Research Outcomes

The quality of the starting materials, particularly the purity of this compound, has a direct and significant impact on the entire research and development process. This logical relationship can be visualized as follows:

Purity_Impact_Diagram cluster_input Input cluster_process Process cluster_output Output cluster_outcome Outcome High_Purity High-Purity this compound (≥99% HPLC, High e.e.) High_Yield_SPPS High-Yield & High-Fidelity SPPS High_Purity->High_Yield_SPPS Low_Purity Low-Purity this compound (<99% HPLC, Impurities) Low_Yield_SPPS Low-Yield & Error-Prone SPPS Low_Purity->Low_Yield_SPPS Pure_Peptide High-Purity Target Peptide High_Yield_SPPS->Pure_Peptide Impure_Peptide Complex Mixture of Impure Peptides Low_Yield_SPPS->Impure_Peptide Reliable_Data Reliable & Reproducible Biological Data Pure_Peptide->Reliable_Data Unreliable_Data Unreliable & Irreproducible Biological Data Impure_Peptide->Unreliable_Data

Caption: Impact of Reagent Purity on Research Outcomes.

References

Fmoc-D-Cit-OH as a key intermediate in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cit-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-Citrulline, is a crucial building block in the field of peptide synthesis, particularly for the creation of peptides containing the non-proteinogenic amino acid D-citrulline. The incorporation of citrulline into peptides is of significant interest due to its role in a variety of biological processes and its association with several autoimmune diseases, most notably rheumatoid arthritis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in research and drug development.

Chemical Properties of this compound

This compound is a white crystalline powder soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 200344-33-8[2]
Molecular Formula C21H23N3O5[3]
Molecular Weight 397.42 g/mol [3]
Appearance White solid[4]
Storage 2-8°C

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for the stepwise synthesis of peptides on a solid support. The Fmoc protecting group on the α-amino group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine (B6355638) in DMF, allowing for the sequential addition of amino acids to the growing peptide chain.[5][6]

Coupling Efficiency and Yield

The efficiency of coupling this compound to the growing peptide chain is a critical factor in the overall success of the synthesis. While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, it is generally expected to couple with high efficiency under standard SPPS conditions, similar to other standard Fmoc-protected amino acids. The choice of coupling reagent can influence the reaction rate and efficiency.

Below is a table illustrating the typical coupling efficiencies and crude peptide purities that can be expected when using different common coupling reagents for the incorporation of sterically non-hindered amino acids like citrulline in Fmoc-SPPS.

Coupling ReagentTypical Coupling TimeTypical Coupling Efficiency (%)Expected Crude Peptide Purity (%)
HBTU/DIPEA30-60 min>9985-95
HATU/DIPEA20-45 min>99.590-98
DIC/HOBt60-120 min>9880-90

Note: These are representative values and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

General Workflow for Citrullinated Peptide Synthesis

The synthesis of a peptide containing D-citrulline using this compound follows the standard iterative steps of Fmoc-SPPS. A generalized workflow is depicted in the diagram below.

Peptide_Synthesis_Workflow General Workflow for Citrullinated Peptide Synthesis Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling (this compound + Coupling Reagent) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (Mass Spectrometry) Purification->Analysis

A generalized workflow for solid-phase synthesis of a citrullinated peptide.
Detailed Protocol for Coupling this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for manual peptide synthesis

  • Shaker

Procedure:

  • Resin Preparation:

    • Ensure the Fmoc group has been removed from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The exact time may vary depending on the coupling reagent and the specific peptide sequence.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of the resin beads to monitor the completion of the coupling reaction.[4] A negative result (yellow beads) indicates that all free amines have reacted.

  • Washing:

    • Once the coupling is complete (as indicated by the ninhydrin test), drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Biological Significance of Citrullination and its Relevance in Research

Citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline residue. This process is catalyzed by a family of enzymes called peptidylarginine deiminases (PADs).[7] The change in charge can lead to significant alterations in protein structure and function.

Dysregulated citrullination has been implicated in the pathogenesis of several autoimmune diseases, particularly rheumatoid arthritis (RA). In RA, the immune system mistakenly attacks citrullinated proteins in the joints, leading to inflammation and tissue damage.[8] The synthesis of citrullinated peptides using this compound is therefore essential for:

  • Developing diagnostic tools: Synthetic citrullinated peptides are used as antigens in anti-citrullinated protein antibody (ACPA) tests, a key diagnostic marker for RA.

  • Investigating disease mechanisms: Researchers use synthetic citrullinated peptides to study the immune response in RA and to identify the specific citrullinated epitopes that are targeted by autoantibodies.

  • Drug discovery and development: The development of therapies that target the citrullination process or the subsequent immune response is an active area of research.

Signaling Pathway in Rheumatoid Arthritis Involving Citrullination

The following diagram illustrates a simplified signaling pathway highlighting the role of citrullination in the inflammatory cascade of rheumatoid arthritis.

RA_Signaling Simplified Signaling Pathway in Rheumatoid Arthritis cluster_extracellular Extracellular cluster_cell Immune & Synovial Cells Environmental_Factors Environmental Factors (e.g., Smoking) PAD_Activation PAD Enzyme Activation Environmental_Factors->PAD_Activation Genetic_Factors Genetic Factors (e.g., HLA-DRB1) Genetic_Factors->PAD_Activation Citrullination Protein Citrullination PAD_Activation->Citrullination Citrullinated_Proteins Citrullinated Proteins Citrullination->Citrullinated_Proteins APC Antigen Presenting Cell (APC) Citrullinated_Proteins->APC Immune_Complex Immune Complex Formation Citrullinated_Proteins->Immune_Complex T_Cell T-Cell Activation APC->T_Cell B_Cell B-Cell Activation T_Cell->B_Cell ACPA Anti-Citrullinated Protein Antibody (ACPA) Production B_Cell->ACPA ACPA->Immune_Complex Inflammation Inflammatory Cytokine Release (e.g., TNF-α, IL-6) Immune_Complex->Inflammation Joint_Damage Joint Damage Inflammation->Joint_Damage

References

An In-depth Technical Guide to the Safe Handling of Fmoc-D-Cit-OH in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for N-α-(9-Fluorenylmethoxycarbonyl)-D-citrulline (Fmoc-D-Cit-OH), a key reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is provided in Table 1. This data is essential for the proper storage, handling, and use of the compound in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₃N₃O₅[1][2][3]
Molar Mass397.42 g/mol [1][2][3]
AppearanceWhite crystalline powder/solid[1][4]
Boiling Point (Predicted)671.5 ± 55.0 °C[1][2]
Density (Predicted)1.316 ± 0.06 g/cm³[1][2]
pKa (Predicted)3.84 ± 0.21[1][2]
SolubilitySoluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methylene (B1212753) chloride, chloroform, ethyl acetate, and acetone.[1][5]
Storage ConditionsSealed in a dry place at 2-8°C.[1][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

Table 2: GHS Hazard and Precautionary Statements for this compound

ClassificationCodeStatementSource
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
H335May cause respiratory irritation.[7]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Experimental Protocols: Safe Handling Procedures

The following protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory environment. This protocol is designed to minimize exposure and ensure the well-being of laboratory personnel.

3.1. Engineering Controls

  • Always handle this compound in a certified chemical fume hood to control airborne dust and vapors.[8]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[8] A face shield should be worn in situations where there is a significant risk of splashing.[8]

  • Skin Protection: Wear standard laboratory-grade disposable nitrile gloves.[8] A long-sleeved laboratory coat is necessary to protect skin and personal clothing.[8]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[8]

3.3. Handling and Storage

  • Avoid direct contact with the skin and eyes.[1]

  • Minimize the generation of dust.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 2-8°C.[1][6]

  • Keep away from sources of ignition.[1]

3.4. Spill and Waste Disposal

  • In the event of a spill, evacuate the area and prevent the spread of dust.

  • Wear appropriate PPE and carefully sweep up the spilled solid material, avoiding dust generation.

  • Collect the waste in a sealed container for disposal.

  • Dispose of waste material in accordance with local, state, and federal regulations.[7]

3.5. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation persists, seek medical advice.[7]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Guides for Safety and Handling

The following diagrams illustrate the key safety workflows and requirements for handling this compound.

Hazard_Identification_and_Control cluster_assessment Risk Assessment cluster_control Control Measures Identify_Hazards Identify Hazards (H302, H315, H319, H335) Evaluate_Risks Evaluate Risks of Exposure (Inhalation, Contact, Ingestion) Identify_Hazards->Evaluate_Risks leads to Engineering_Controls Engineering Controls (Fume Hood) Evaluate_Risks->Engineering_Controls informs PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Evaluate_Risks->PPE informs Administrative_Controls Administrative Controls (SOPs, Training) Evaluate_Risks->Administrative_Controls informs Safe_Handling_Procedure Safe Handling of This compound Engineering_Controls->Safe_Handling_Procedure PPE->Safe_Handling_Procedure Administrative_Controls->Safe_Handling_Procedure

Caption: Risk assessment and control workflow for this compound.

PPE_Requirements cluster_ppe Required Personal Protective Equipment (PPE) cluster_conditions Conditional PPE Safety_Goggles Chemical Safety Goggles (ANSI Z87.1) Nitrile_Gloves Nitrile Gloves Lab_Coat Long-Sleeved Lab Coat Closed_Toe_Shoes Closed-Toe Shoes Face_Shield Face Shield (Splash Hazard) Handling_Fmoc_D_Cit_OH Handling_Fmoc_D_Cit_OH Handling_Fmoc_D_Cit_OH->Safety_Goggles requires Handling_Fmoc_D_Cit_OH->Nitrile_Gloves requires Handling_Fmoc_D_Cit_OH->Lab_Coat requires Handling_Fmoc_D_Cit_OH->Closed_Toe_Shoes requires Handling_Fmoc_D_Cit_OH->Face_Shield may require

Caption: Personal Protective Equipment for handling this compound.

References

Methodological & Application

Standard Protocol for Using Fmoc-D-Cit-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Cit-OH is a derivative of the non-proteinogenic amino acid D-citrulline, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This building block is crucial for the synthesis of peptides containing D-citrulline using solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can enhance the proteolytic stability of peptides, while the citrulline residue itself is implicated in various biological processes, including the regulation of nitric oxide synthase and post-translational modifications involved in autoimmune diseases. These application notes provide a comprehensive guide to the standard protocols for the efficient and high-fidelity incorporation of this compound into synthetic peptides.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions during the incorporation of any amino acid, including this compound. The following table summarizes the general performance of common coupling reagents in Fmoc-SPPS. While specific quantitative data for this compound is not extensively published, this table provides an illustrative comparison based on their known reactivity and effectiveness with other amino acids, including those with potentially challenging side chains.

Coupling Reagent ClassExample ReagentTypical Equivalents (Reagent/Base)Typical Coupling Time (min)Relative CostKey Advantages & Disadvantages
Aminium/Uronium Salts HATU/HBTU3-4 eq. / 6-8 eq. DIPEA30 - 60HighAdvantages: High coupling efficiency, fast reaction rates, low racemization.[1][2] Disadvantages: Higher cost, potential for side reactions if not used correctly.
Phosphonium Salts PyBOP3-4 eq. / 6-8 eq. DIPEA45 - 90HighAdvantages: Very effective for hindered couplings, low racemization. Disadvantages: Higher cost, byproducts can be difficult to remove.
Carbodiimides DIC/HOBt3-4 eq. / 3-4 eq. HOBt60 - 120LowAdvantages: Cost-effective, reliable for standard couplings.[3] Disadvantages: Slower reaction times, potential for racemization without additives, formation of insoluble diisopropylurea.

Experimental Protocols

General Workflow for Fmoc-SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis using Fmoc chemistry.

Fmoc_SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporating this compound

This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[4]

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • This compound Coupling (using HATU):

    • In a separate vessel, dissolve this compound (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (B49086) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • If the coupling is incomplete, the step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is a robust methodology, several side reactions can occur. When working with this compound, it is important to be aware of both general and residue-specific side reactions.

  • Aspartimide Formation: A common side reaction involving aspartic acid residues, which can be minimized by using optimized protecting group strategies and coupling conditions.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination. The use of bulky resins and optimized coupling protocols can reduce this side reaction.

  • Racemization: While generally low in Fmoc-SPPS, some amino acids are more prone to racemization. The use of additives like HOBt can minimize this.[1]

  • Citrulline Side Chain Modification: There have been reports of the citrulline side chain reacting with coupling reagents, leading to an unexpected mass increase of approximately +40.3 Da in the final peptide. This is thought to be due to the reaction of the urea (B33335) moiety with the activated carboxylic acid. Careful monitoring of the product mass is recommended to detect this potential side product.

Signaling Pathway Involving Citrullination

Citrullination, the post-translational conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminase (PAD) enzymes. This process plays a significant role in various physiological and pathological conditions, including autoimmune diseases like rheumatoid arthritis. The following diagram illustrates a simplified signaling pathway leading to protein citrullination and its role in the autoimmune response.

Citrullination_Pathway cluster_0 Cellular Stress/Inflammation cluster_1 PAD Enzyme Activation cluster_2 Protein Citrullination cluster_3 Autoimmune Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-6) Calcium_Influx Increased Intracellular Ca2+ Inflammatory_Stimuli->Calcium_Influx Activated_PAD PAD Enzyme (Active) Calcium_Influx->Activated_PAD Activates PAD_Enzyme PAD Enzyme (Inactive) Citrullinated_Protein Citrullinated Protein Activated_PAD->Citrullinated_Protein Citrullinates Target_Protein Target Protein (with Arginine) APC Antigen Presenting Cell (APC) Citrullinated_Protein->APC Presented by T_Cell T-Cell Activation APC->T_Cell Activates B_Cell B-Cell Activation T_Cell->B_Cell Helps Autoantibodies Autoantibody Production B_Cell->Autoantibodies Produces

Caption: Simplified signaling pathway of protein citrullination and the subsequent autoimmune response.

References

Application Notes and Protocols for Fmoc-D-Cit-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrulline, a non-proteinogenic amino acid, is a key residue in various biologically active peptides and is implicated in numerous physiological and pathological processes. Its incorporation into synthetic peptides is crucial for structure-activity relationship studies, the development of therapeutic peptides, and diagnostic tools. The use of N-α-Fmoc-protected D-citrulline (Fmoc-D-Cit-OH) is a standard approach in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed protocols and application notes for the efficient coupling and deprotection of this compound, addressing potential challenges such as side reactions and ensuring high-purity peptide synthesis.

Coupling of this compound

The successful incorporation of this compound into a growing peptide chain relies on the selection of an appropriate coupling strategy to ensure high efficiency and minimize side reactions. The urea (B33335) moiety in the citrulline side chain is generally considered stable under standard SPPS conditions, but care must be taken to prevent potential side reactions.

Recommended Coupling Reagents and Conditions

Several coupling reagents are effective for the activation of this compound. The choice of reagent can impact coupling efficiency and the potential for side reactions. Below is a summary of commonly used coupling reagents and their recommended conditions.

Coupling ReagentActivation AdditiveBase (Equivalents)Typical Coupling TimeRelative EfficiencyKey Considerations
HATU HOAtDIPEA (2-4)30-60 minHighHighly efficient, especially for sterically hindered couplings.[1][]
HBTU HOBtDIPEA (2-4)30-60 minHighA reliable and widely used coupling reagent.[1][]
DIC HOBt or OxymaNone (in situ) / DIPEA (1-2)60-120 minModerate to HighCost-effective; the resulting urea byproduct is soluble in common washing solvents.[3]

Note: The equivalencies of the amino acid, coupling reagent, and base are relative to the loading capacity of the resin. A typical excess of 3-5 equivalents is recommended to drive the reaction to completion.

Experimental Protocol: this compound Coupling (Manual Synthesis)

This protocol outlines a general procedure for the manual coupling of this compound onto a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent (e.g., HATU, 3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in a minimal amount of DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated this compound solution to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[4]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a qualitative test to ensure the completion of the coupling reaction (see Monitoring section below). If the test is positive (indicating incomplete coupling), a second coupling is recommended.[4]

Workflow for this compound Coupling

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_analysis Monitoring & Progression Resin Fmoc-deprotected peptide-resin Coupling Add pre-activated solution to resin and agitate Resin->Coupling AA_sol Dissolve this compound, HATU, and DIPEA in DMF AA_sol->Coupling Wash Wash resin with DMF and DCM Coupling->Wash Monitor Perform Chloranil test Wash->Monitor Decision Coupling Complete? Monitor->Decision Double_Couple Perform second coupling Decision->Double_Couple No Next_Step Proceed to next Fmoc deprotection Decision->Next_Step Yes Double_Couple->Coupling

Caption: Workflow for the coupling of this compound in SPPS.

Deprotection of the Fmoc Group

The removal of the Fmoc protecting group is a critical step to allow for the subsequent coupling of the next amino acid in the sequence. This is typically achieved under mild basic conditions.

Standard Deprotection Conditions

The standard and most widely used method for Fmoc deprotection is treatment with a solution of piperidine (B6355638) in DMF.

Deprotection ReagentConcentrationTreatment TimeNumber of Treatments
Piperidine in DMF20% (v/v)5-20 minutes1-2
Experimental Protocol: Fmoc Deprotection

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-20 minutes. A second treatment may be necessary for complete deprotection, especially for long or aggregated peptides.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection: A qualitative test, such as the Kaiser test or Chloranil test, can be performed to confirm the presence of a free primary amine.

Fmoc Deprotection Mechanism

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct DBF Dibenzofulvene Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF->Adduct

Caption: Mechanism of Fmoc deprotection using piperidine.

Potential Side Reactions and Prevention

While the incorporation of citrulline is generally straightforward, a potential side reaction involving the urea side chain has been reported.

Side-Chain Modification (+40 Da)

A mass increase of approximately 40 Da has been observed in some cases during the synthesis of citrulline-containing peptides. This is hypothesized to result from the reaction of the urea side chain with the activated carboxylic acid of the incoming amino acid or with certain coupling reagents, potentially forming a cyclic adduct.[5]

Prevention Strategies:

  • Optimized Coupling Conditions: Use of milder activation methods and avoiding prolonged exposure to highly reactive coupling agents may minimize this side reaction.

  • Choice of Coupling Reagent: While not definitively proven, using carbodiimide-based activators like DIC with an additive such as HOBt or Oxyma may be less prone to inducing this side reaction compared to highly reactive uronium/aminium salts.

  • Double Coupling: If incomplete coupling is suspected, performing a second, shorter coupling with fresh reagents is preferable to extending the initial coupling time significantly.[4]

Monitoring and Analysis

On-Resin Monitoring of Coupling

Qualitative colorimetric tests are essential to ensure the completeness of the coupling reaction before proceeding to the next cycle.

  • Kaiser Test: This test is highly sensitive for primary amines, producing a dark blue color. However, it may give a weak or ambiguous result for the coupling to a secondary amine like proline. While the N-terminus of the growing peptide chain is a primary amine, a negative Kaiser test (yellow/colorless beads) after coupling this compound is a strong indicator of a complete reaction.[6][7]

  • Chloranil Test: This test is useful for detecting secondary amines and can be used as a complementary method to the Kaiser test.[7][8] A negative result (colorless beads) indicates the absence of free amine.

Analysis of the Final Peptide
  • Mass Spectrometry (MS): This is the primary method for confirming the successful incorporation of citrulline and identifying any potential side products. High-resolution mass spectrometry can distinguish the small mass difference between arginine and citrulline.[9][10][11] The neutral loss of isocyanic acid (HNCO, 43 Da) from the citrulline side chain during MS/MS fragmentation is a characteristic diagnostic marker for citrullinated peptides.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude peptide and to purify the final product. The incorporation of the neutral citrulline in place of a basic arginine will significantly alter the retention time of the peptide.

Conclusion

The successful incorporation of this compound in SPPS is readily achievable with standard coupling and deprotection protocols. Careful selection of coupling reagents, monitoring of reaction completion, and awareness of potential side reactions are crucial for obtaining high-purity citrullinated peptides. The protocols and data presented in this application note provide a comprehensive guide for researchers in the fields of peptide chemistry and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-Citrulline (Fmoc-D-Cit-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). Citrulline, an α-amino acid with a unique urea-containing side chain, is a critical component in numerous biologically active peptides. The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency and minimize side reactions. This document outlines recommended coupling reagents, provides detailed experimental protocols, and discusses potential side reactions and mitigation strategies.

Recommended Coupling Reagents for this compound

The choice of coupling reagent is critical for the successful incorporation of this compound. While citrulline is not typically considered a sterically hindered amino acid, the urea (B33335) side chain can potentially participate in side reactions under certain conditions. The following table summarizes recommended coupling reagents, with their performance characteristics extrapolated from data on standard and challenging amino acid couplings.

Coupling Reagent ClassReagentTypical Reaction Time (min)Representative Coupling Yield (%)Key AdvantagesPotential Disadvantages
Aminium/Uronium Salt HATU 20 - 45> 99.5Highly reactive, excellent for challenging couplings, low racemization risk.[1]Higher cost, potential for guanidinylation of the N-terminal amine.[1]
HBTU 30 - 6098 - 99.5Fast, efficient, and widely used.[1]Potential for guanidinylation if used in excess.[1]
TBTU ~50HighSimilar to HBTU, effective for in situ activation.[2]Requires a base for activation.
Carbodiimide DIC/HOBt 60 - 12095 - 98Cost-effective, low risk of side reactions on the amino acid side chain.[1][2]Slower reaction rates, potential for N-acylurea formation.[1]
Phosphonium Salt PyBOP 30 - 6098 - 99Efficient, with no risk of guanidinylation.Byproducts can be challenging to remove in solution-phase synthesis.[1]

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide. These protocols serve as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially in difficult sequences.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Coupling using DIC/HOBt

This is a cost-effective method suitable for routine couplings.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Potential Side Reactions and Mitigation Strategies

While the coupling of this compound is generally straightforward, several side reactions common to SPPS should be considered.

  • Racemization: The urethane-based Fmoc protecting group significantly suppresses racemization. However, the choice of coupling reagent and the use of additives like HOBt or HOAt can further minimize this risk.[1]

  • Incomplete Coupling: This can lead to the formation of deletion sequences in the final peptide. To mitigate this, ensure a sufficient excess of the activated amino acid and coupling reagent are used. For difficult couplings, a double coupling step may be necessary.

  • Guanidinylation: Uronium/aminium-based reagents like HBTU and HATU can potentially guanidinylate the free N-terminal amine of the peptide chain, leading to chain termination.[1] Using a slight excess of the amino acid relative to the coupling reagent and avoiding prolonged reaction times can minimize this side reaction.

  • Side-Chain Reactions: The urea moiety of the citrulline side chain is generally stable under standard SPPS conditions. However, prolonged exposure to strong acids or bases could potentially lead to side reactions. It is crucial to adhere to optimized protocols and avoid harsh conditions.

Diagrams

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate This compound Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive (Recouple) Repeat Repeat Cycle or Final Cleavage Kaiser->Repeat Negative

Caption: General workflow for a single coupling cycle in SPPS.

Coupling_Reagent_Logic Start Select Coupling Reagent for This compound HighEfficiency Need Highest Efficiency? (Difficult Sequence) Start->HighEfficiency CostEffective Cost-Effectiveness a Priority? HighEfficiency->CostEffective No HATU Use HATU HighEfficiency->HATU Yes DIC_HOBt Use DIC/HOBt CostEffective->DIC_HOBt Yes HBTU_PyBOP Consider HBTU or PyBOP (Balance of cost and efficiency) CostEffective->HBTU_PyBOP No

Caption: Decision tree for selecting a suitable coupling reagent.

References

Application Notes & Protocols: A Step-by-Step Guide for Manual Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of peptides for research, therapeutic, and diagnostic applications. The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is the most widely used method due to its mild reaction conditions and versatility.[1] This guide provides a comprehensive, step-by-step protocol for the manual synthesis of peptides using Fmoc chemistry, tailored for researchers, scientists, and professionals in drug development.

The core principle of Fmoc-SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support (resin).[2][3] The synthesis cycle consists of three fundamental stages:

  • Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

  • Amino Acid Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products before initiating the next cycle.

This iterative process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all persistent side-chain protecting groups are removed simultaneously.

Overall Workflow of Manual Fmoc-SPPS

The entire process, from initial resin preparation to the final isolation of the crude peptide, follows a structured workflow.

Fmoc_SPPS_Workflow Resin 1. Resin Preparation (Swelling) Cycle 2. Iterative SPPS Cycle (Deprotection & Coupling) Resin->Cycle Swollen Resin Monitor 3. In-Process Monitoring (e.g., Kaiser Test) Cycle->Monitor After Coupling Monitor->Cycle Incomplete Coupling (Recouple) Cleavage 4. Final Cleavage & Side-Chain Deprotection Monitor->Cleavage Complete Coupling & Sequence Assembly Isolation 5. Peptide Isolation (Precipitation & Washing) Cleavage->Isolation Cleaved Peptide in Solution Purify 6. Purification & Analysis (e.g., HPLC, Mass Spec) Isolation->Purify Crude Peptide

Caption: High-level workflow for manual Fmoc solid-phase peptide synthesis.

Step 1: Resin Selection and Preparation

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the conditions required for cleavage.[4]

Table 1: Common Resins for Fmoc-SPPS

Resin Type C-Terminal Functionality Cleavage Condition Key Characteristics
Wang Resin Carboxylic Acid Strong Acid (e.g., 95% TFA) Widely used for peptide acids; sensitive to repeated piperidine (B6355638) treatments.
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (or protected fragments) Very Mild Acid (e.g., 1% TFA in DCM) Ideal for synthesizing fully protected peptide fragments and avoiding diketopiperazine formation.[5][6]
Rink Amide Resin Amide Strong Acid (e.g., 95% TFA) The standard resin for the synthesis of C-terminal peptide amides.[4][7]

| Sieber Amide Resin | Amide (protected) | Very Mild Acid (e.g., 1% TFA in DCM) | Allows for the synthesis of protected peptide amides. |

Protocol 1: Resin Swelling

Proper swelling of the resin is essential for ensuring that reactive sites are accessible.

  • Weigh the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) and place it into a fritted reaction vessel.[2][4]

  • Add N,N-Dimethylformamide (DMF) to the vessel (approx. 10-15 mL per gram of resin) until the resin is fully submerged.[2]

  • Agitate the resin suspension using a shaker or by bubbling nitrogen gas for at least 30-60 minutes at room temperature.[4][8]

  • After swelling, drain the DMF from the reaction vessel. The resin is now ready for the first Fmoc deprotection (if pre-loaded) or the first amino acid coupling.

Step 2: The Iterative SPPS Cycle

This cycle is the core of peptide synthesis, where amino acids are added one by one. Each cycle consists of N-terminal Fmoc deprotection followed by the coupling of the next amino acid.

SPPS_Cycle Start Peptide-Resin (Fmoc-AA_n-...-Resin) Deprotect A. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 B. DMF Wash Deprotect->Wash1 Couple C. Amino Acid Coupling (Fmoc-AA_n+1, Activator, Base in DMF) Wash1->Couple Wash2 D. DMF Wash Couple->Wash2 Monitor Check Coupling (Kaiser Test) Wash2->Monitor End Peptide-Resin + 1 AA (Fmoc-AA_n+1-AA_n-...-Resin) Monitor->Couple Incomplete (Recouple) Monitor->End Complete

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis using Fmoc-D-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of the non-proteinogenic amino acid D-citrulline into synthetic peptides using automated solid-phase peptide synthesis (SPPS) with Fmoc-D-Cit-OH. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate the seamless integration of this unique amino acid into peptide drug discovery and development workflows.

Introduction to this compound in Peptide Synthesis

Citrulline, a key intermediate in the urea (B33335) cycle, and its D-enantiomer are of significant interest in peptide-based drug development. The incorporation of D-citrulline can enhance peptide stability against enzymatic degradation and modulate biological activity. The use of N-α-Fmoc-protected D-citrulline (this compound) is compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies, allowing for its site-specific insertion into a peptide sequence.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the automated synthesis of peptides containing D-citrulline. These values are illustrative and can vary depending on the peptide sequence, resin, and specific synthesizer parameters.

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentActivatorBaseTypical Coupling Time (min)Typical Coupling Efficiency (%)Crude Purity (%)
HBTUHOBtDIPEA30 - 60>98~85-95
HATUHOAtDIPEA/Collidine20 - 45>99~90-98
DIC/OxymaOxymaPure-60 - 120>97~80-90

Data is extrapolated from syntheses of peptides with sterically hindered amino acids and general SPPS principles as direct comparative studies for this compound are not extensively available in the literature.[1]

Table 2: Standard Deprotection and Cleavage Parameters

StepReagent CompositionTime
Fmoc Deprotection20% Piperidine (B6355638) in DMF2 x 5-10 min
Cleavage and Global Deprotection95% TFA, 2.5% TIS, 2.5% H₂O2 - 3 hours

Experimental Protocols

Detailed methodologies for the key steps in the automated solid-phase synthesis of a D-citrulline-containing peptide are provided below.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel of the automated peptide synthesizer.

  • Wash the resin with dimethylformamide (DMF) for 5-10 minutes to induce swelling.

  • Drain the DMF.

Protocol 2: Automated Fmoc-SPPS Cycle for D-Citrulline Incorporation

This cycle is repeated for each amino acid in the sequence. The following describes the incorporation of this compound.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of this compound (using HATU):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a base such as DIPEA or collidine (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate for 20-45 minutes at room temperature.[1]

    • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

  • Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If not final AA Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Final AA Repeat->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis RA_Signaling cluster_cell Antigen Presenting Cell (APC) cluster_inflammation Inflammatory Cascade MHCII MHC Class II TCR T-Cell Receptor (TCR) MHCII->TCR Presents Cit-Peptide CD4 CD4+ T-Cell TCR->CD4 Activation B_Cell B-Cell CD4->B_Cell Help ACPA ACPA Production B_Cell->ACPA Macrophage Macrophage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Macrophage->Cytokines Release Joint_Damage Joint Damage Cytokines->Joint_Damage ACPA_Complex ACPA-Citrullinated Protein Complex ACPA_Complex->Macrophage FcγR Binding PAD Peptidylarginine Deiminase (PAD) Arginine_Protein Arginine-containing Protein (e.g., Vimentin) PAD->Arginine_Protein Citrullinated_Protein Citrullinated Protein (Neoantigen) Arginine_Protein:e->Citrullinated_Protein:w Citrullination Citrullinated_Protein->MHCII Uptake & Processing

References

Application Notes and Protocols for the Purification of Peptides Containing D-Citrulline Using RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-citrulline, into peptide therapeutics is a rapidly advancing strategy to enhance their stability, modify their conformation, and improve their pharmacological properties. The purification of these synthetic peptides is a critical step in their development, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the standard and most powerful technique employed.[1][2] This document provides detailed application notes and protocols for the purification of peptides containing D-citrulline using RP-HPLC.

The presence of a D-amino acid can introduce unique challenges and opportunities for purification. While D- and L-enantiomers of a peptide have identical hydrophobicity, the diastereomers (peptides containing a mix of L- and D-amino acids) can often be separated on conventional achiral RP-HPLC systems.[3][4] This separation is possible due to subtle differences in the overall three-dimensional structure and how the peptide interacts with the stationary phase.[3]

Key Considerations for Purifying D-Citrulline Containing Peptides

  • Hydrophobicity: Citrulline is a polar, uncharged amino acid. Its presence will generally decrease the retention time of a peptide on a reversed-phase column compared to a more hydrophobic residue like arginine. The D-configuration of citrulline is not expected to significantly alter the intrinsic hydrophobicity of the peptide compared to its L-citrulline counterpart.

  • Diastereomeric Separation: The primary challenge in purifying a peptide containing D-citrulline is often the separation of the desired diastereomer from other stereoisomers that may have formed during synthesis. Conventional RP-HPLC on C8 or C18 columns can be effective for this purpose.[3]

  • Secondary Structure: The introduction of a D-amino acid can disrupt or alter the secondary structure (e.g., α-helix) of a peptide.[3] These conformational changes can lead to different interactions with the stationary phase, enabling separation of diastereomers.[3]

  • Mobile Phase Additives: Acidic modifiers like trifluoroacetic acid (TFA) are standard in peptide RP-HPLC.[1][5] They act as ion-pairing agents, improving peak shape and resolution.[1] For peptides that are difficult to separate, exploring alternative ion-pairing agents or pH conditions can be beneficial.[1][6]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a D-Citrulline Peptide

This protocol outlines a general method for the purification of a synthetic peptide containing D-citrulline.

1. Materials and Equipment:

  • Preparative RP-HPLC system with a gradient pump, UV detector, and fraction collector.
  • C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size, dimensions dependent on scale).
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[1][5]
  • Crude synthetic D-citrulline-containing peptide.
  • Lyophilizer.

2. Method:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at the desired flow rate.
  • Sample Injection: Inject the prepared peptide solution onto the equilibrated column.
  • Elution Gradient: Apply a linear gradient of Mobile Phase B. A typical starting gradient would be from 5% to 65% Mobile Phase B over 60 minutes.[1] The steepness of the gradient can be optimized to improve resolution.
  • Detection: Monitor the elution profile at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm.
  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.
  • Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and for mass verification using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.

Protocol 2: High-Resolution Separation of Diastereomers

This protocol focuses on optimizing the separation of the target D-citrulline peptide from other stereoisomers.

1. Materials and Equipment:

  • Same as Protocol 1, but with an analytical or semi-preparative HPLC system for method development.
  • C8 and C18 columns for comparison.
  • Variable temperature column compartment.

2. Method Development and Optimization:

  • Column Screening: Compare the separation on both C8 and C18 columns. The different selectivity of these stationary phases may provide better resolution of diastereomers.[3]
  • Gradient Optimization: Employ a shallow gradient (e.g., 0.5% B/min or less) around the elution point of the target peptide.[3] This can significantly improve the resolution of closely eluting peaks.
  • Temperature Adjustment: Analyze the separation at different temperatures (e.g., 30°C and 65°C).[3] Temperature can affect peptide conformation and interaction with the stationary phase, potentially enhancing diastereomeric separation.[3]
  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
  • Scale-Up: Once optimal conditions are determined on an analytical scale, they can be scaled up to a preparative scale.

Data Presentation

Parameter Protocol 1: Standard Purification Protocol 2: High-Resolution Diastereomer Separation Rationale/Comments
Column C18, 10 µm, 100-300 ÅC8 or C18, 5 µm, 100-300 ÅC18 is a good starting point.[1] C8 offers different selectivity and may be better for diastereomer separation.[3]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a standard ion-pairing agent for good peak shape.[1]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is the most common organic modifier for peptide separations.
Gradient 5-65% B in 60 minOptimized shallow gradient (e.g., 20-40% B in 40 min)A shallow gradient is crucial for separating closely related species like diastereomers.[3]
Flow Rate Dependent on column dimensionsOptimized for resolution (often lower)Lower flow rates can increase resolution but also run time.
Temperature Ambient30°C or 65°C (optimized)Temperature can alter peptide conformation and improve separation.[3]
Detection 214 nm, 280 nm214 nm, 280 nm214 nm for peptide bonds, 280 nm for aromatic residues (Trp, Tyr).

Visualizations

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product Crude Peptide Crude Peptide Dissolution Dissolution Crude Peptide->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Gradient Elution Gradient Elution Injection->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Fraction Collection Fraction Collection UV Detection->Fraction Collection Purity Check (Analytical HPLC) Purity Check (Analytical HPLC) Fraction Collection->Purity Check (Analytical HPLC) Mass Verification (MS) Mass Verification (MS) Fraction Collection->Mass Verification (MS) Pooling Pooling Purity Check (Analytical HPLC)->Pooling Mass Verification (MS)->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure Peptide Pure Peptide Lyophilization->Pure Peptide

Caption: Workflow for the purification of D-citrulline containing peptides.

Caption: Key parameters for optimizing diastereomer separation by RP-HPLC.

References

Application Note & Protocol: Mass Spectrometry Characterization of Peptides Synthesized with Fmoc-D-Citrulline-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The post-translational modification of arginine to citrulline, a process known as citrullination, is catalyzed by peptidylarginine deiminases (PADs) and is implicated in various physiological and pathological processes, including autoimmune diseases like rheumatoid arthritis.[1][2][3] The synthesis of peptides containing citrulline is crucial for developing tools to study these processes, create diagnostic standards, and investigate potential therapeutic inhibitors.[2] Solid-phase peptide synthesis (SPPS) using Fmoc-D-Cit-OH allows for the precise incorporation of D-citrulline into a peptide sequence. Subsequent characterization by mass spectrometry (MS) is essential to verify the peptide's identity, sequence, and purity.[4][5]

This document provides detailed protocols for the synthesis of a D-citrulline-containing peptide via Fmoc-based SPPS and its subsequent characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It highlights the unique fragmentation signatures of citrullinated peptides that enable their confident identification.

Part 1: Experimental Protocol for Peptide Synthesis

This protocol outlines a general manual procedure for Fmoc-based solid-phase peptide synthesis (SPPS) on a pre-loaded Wang or 2-chlorotrityl chloride resin.[6][7][8]

1.1 Materials and Reagents:

  • Fmoc-preloaded resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-protected amino acids (including this compound)

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a mixture of DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Washing Solutions: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation/Washing: Cold diethyl ether

1.2 Synthesis Workflow: The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid in the sequence.

G cluster_workflow Fmoc-SPPS Workflow for Incorporating D-Citrulline start Start with Fmoc-AA-Resin swell 1. Swell Resin (DMF/DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Next Amino Acid (this compound + Activator + Base) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat Repeat Steps 2-5 for each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave purify 7. Precipitation & Purification (Cold Ether & RP-HPLC) cleave->purify

Caption: Workflow for Fmoc solid-phase peptide synthesis incorporating D-Citrulline.

1.3 Step-by-Step Protocol:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution (20% piperidine in DMF), and agitate for 20-30 minutes. Drain and repeat once for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling (this compound):

    • In a separate vial, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling agent like HCTU and a base like DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Monitor coupling completion using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and incubate for 2-3 hours at room temperature.[8]

    • Filter to separate the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.

    • Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide via mass spectrometry.

Part 2: Protocol for Mass Spectrometry Characterization

This protocol describes the analysis of the purified citrullinated peptide using LC-MS/MS. A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is crucial to differentiate the small mass difference between citrulline and arginine-related isotopes.[9]

2.1 Sample Preparation:

  • Resuspend the lyophilized, purified peptide in an appropriate solvent, typically 0.1% formic acid in water with 2-5% acetonitrile.

  • The final concentration should be in the low micromolar to high nanomolar range (e.g., 1 pmol/µL), depending on instrument sensitivity.

2.2 LC-MS/MS Analysis Workflow:

G cluster_workflow LC-MS/MS Characterization Workflow sample 1. Purified Peptide Sample lc 2. Liquid Chromatography (Reverse-Phase Separation) sample->lc esi 3. Electrospray Ionization (ESI) (Peptide Ionization) lc->esi ms1 4. MS1 Scan (Full Scan) (Detect Precursor Ion m/z) esi->ms1 isolate 5. Precursor Isolation (Quadrupole) ms1->isolate ms2 6. MS2 Fragmentation (CID/HCD) (Generate Fragment Ions) isolate->ms2 detect 7. MS2 Scan (Detect Fragment Ion m/z) ms2->detect analyze 8. Data Analysis (Sequence & PTM Confirmation) detect->analyze

Caption: Standard workflow for the analysis of synthetic peptides by LC-MS/MS.

2.3 Recommended LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from ~5% to 40% Mobile Phase B over 30-60 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 (Full Scan):

      • Resolution: >60,000 to resolve isotopic peaks and distinguish citrullination from deamidation.[9]

      • Scan Range: m/z 350-1500.

    • MS2 (Tandem MS):

      • Activation Method: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[3]

      • Selection: Isolate the most intense precursor ions from the MS1 scan for fragmentation.

      • Resolution: >15,000 to accurately determine fragment ion masses.

Part 3: Data Interpretation and Key Signatures

The conversion of an arginine residue to citrulline results in a mass increase of +0.9840 Da.[1] This small mass difference requires high-resolution instrumentation for accurate identification. Beyond the precursor mass, the fragmentation pattern in the MS/MS spectrum provides definitive evidence of citrullination.[10]

3.1 Quantitative Signatures for Citrulline Identification The following table summarizes the key quantitative values used to identify a citrulline residue in a peptide.

SignatureMass/Value (Da)Description
Mass Shift vs. Arginine +0.9840The mass difference between a citrulline and an arginine residue.[1]
Neutral Loss of Isocyanic Acid -43.0058A characteristic loss of HNCO from the citrulline ureido group during CID/HCD fragmentation.[9][11][12]
Immonium Ion 130.0975A diagnostic immonium ion for citrulline observed in MS/MS spectra.[9]

3.2 Qualitative Fragmentation Characteristics

  • Neutral Loss of Isocyanic Acid (HNCO): During CID or HCD, citrullinated peptides readily lose a neutral isocyanic acid molecule (HNCO, 43.0058 Da) from the ureido group.[9][10] This is a highly specific diagnostic feature and can be observed as a loss from the precursor ion or from b- and y-type fragment ions.[9]

  • The "Citrulline Effect": A notable phenomenon in the CID fragmentation of tryptic-like peptides (with a basic residue at the C-terminus) is the enhanced cleavage of the amide bond immediately C-terminal to the citrulline residue.[10][13] This "citrulline effect" results in a significantly more abundant y-ion corresponding to this cleavage compared to other fragment ions.[10][13]

G cluster_fragmentation Key Fragmentation Pathways of Citrullinated Peptides precursor [Peptide-Cit-Zzz-Lys]n+ y_ion y-ion [Zzz-Lys]+ precursor->y_ion 'Citrulline Effect' (Enhanced Cleavage C-terminal to Cit) b_ion b-ion [Peptide-Cit]+ precursor->b_ion Standard b-ion cleavage neutral_loss [Peptide-Cit-Zzz-Lys - HNCO]n+ precursor->neutral_loss Neutral Loss of HNCO (-43.0058 Da)

References

Application Notes: Fmoc-D-Cit-OH in Peptide Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-proteinogenic amino acid D-Citrulline, provided as Fmoc-D-Cit-OH, is a critical building block in modern drug discovery, particularly for the synthesis of peptide-based therapeutics. Its incorporation into peptide sequences offers two primary advantages: enhanced stability against enzymatic degradation due to the D-configuration, and the ability to mimic post-translationally modified arginine residues. This is especially relevant in targeting Peptidylarginine Deiminase (PAD) enzymes, which are implicated in the pathogenesis of various autoimmune diseases like rheumatoid arthritis, lupus, and multiple sclerosis, as well as certain cancers.[1] These enzymes catalyze the conversion of arginine to citrulline, a process which, when dysregulated, can generate neo-antigens that trigger autoimmune responses.[1] Synthesizing peptides with D-Citrulline allows for the creation of potent and stable enzyme inhibitors or probes to study these pathological processes.

Key Applications

  • Development of PAD Enzyme Inhibitors: Peptides and peptidomimetics containing D-Citrulline can be designed as potent and selective inhibitors of PAD enzymes.[2] By mimicking the natural substrate, these synthetic peptides can block the active site of PADs, thereby preventing the aberrant citrullination of proteins involved in disease progression.

  • Enhancing Peptide Stability: The use of a D-amino acid like D-Citrulline significantly increases the resulting peptide's resistance to proteolysis, extending its half-life in vivo—a crucial attribute for any peptide-based drug candidate.

  • Probes for Studying Autoimmunity: D-Citrulline-containing peptides serve as valuable research tools to investigate the mechanisms of autoimmune diseases where citrullination is a key factor. They can be used in assays to detect autoantibodies against citrullinated proteins, which are important biomarkers for conditions like rheumatoid arthritis.[1]

Data Presentation: Potency of PAD Inhibitors

The development of synthetic peptides incorporating D-Citrulline is often guided by the potency of known PAD inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various compounds against different PAD isoforms. While these are not all D-Citrulline peptides, they represent the benchmarks for designing new, potent peptidomimetics.

Table 1: IC50 Values of Pan-PAD Inhibitors

CompoundPAD1 (IC50)PAD2 (IC50)PAD3 (IC50)PAD4 (IC50)Reference
Cl-amidine---1.9 - 22 µM[]
BB-Cl-amidine---8.8 µM (EC50)[]
PAD-PF2109 nM28.5 nM106 nM24.0 nM[4]
2-Chloroacetamidine (2CA)-14.4 mM--[5]

Table 2: IC50 Values of Isoform-Selective PAD Inhibitors

CompoundTarget PADIC50Reference
GSK484PAD450 nM[6]
Compound 2PAD41.40 µM[]
Compound 3PAD41.65 µM[]
Compound 4PAD41.88 µM[]
Compound 6PAD4-[]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Citrulline Containing Peptide

This protocol describes the manual synthesis of a hypothetical peptide inhibitor of PAD enzymes, Ac-Tyr-Gly-Gly-Phe-D-Cit -Met-NH2, using Fmoc chemistry.

1. Resin Selection and Preparation:

  • Resin: Use Rink Amide resin (0.5-1.0 mmol/g loading) for a C-terminally amidated peptide.

  • Procedure:

    • Weigh 200 mg of Rink Amide resin into a peptide synthesis vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation.

    • Drain the DMF.

2. Fmoc Deprotection:

  • Reagent: 20% (v/v) piperidine (B6355638) in DMF.

  • Procedure:

    • Add the deprotection reagent to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the deprotection step with fresh reagent for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), Isopropanol (IPA) (2 times), and DMF (5 times) to remove all traces of piperidine.[7]

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.

3. Amino Acid Coupling Cycle (Example: Coupling Fmoc-Met-OH):

  • Reagents:

    • Fmoc-Met-OH (3 equivalents)

    • HBTU (2.9 equivalents)

    • HOBt (3 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • DMF

  • Procedure:

    • In a separate vial, dissolve Fmoc-Met-OH, HBTU, and HOBt in DMF.

    • Add DIPEA to the activation mixture and let it stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

4. Incorporation of this compound:

  • Follow the same coupling procedure as described in step 3, using this compound as the amino acid.

  • Note: The coupling of citrulline can sometimes be slow.[2] Ensure sufficient coupling time (e.g., 2 hours) and confirm completion with a Kaiser test. Using a highly efficient coupling agent like HBTU or HATU is recommended.

5. Repetitive Cycles:

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence (Phe, Gly, Gly, Tyr).

6. N-terminal Acetylation (Capping):

  • Reagent: Acetic anhydride/DIPEA/DMF (1:2:3 ratio).

  • Procedure:

    • After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin with DMF.

    • Add the acetylation mixture to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).

    • Dry the peptide-resin under vacuum.

7. Cleavage and Deprotection:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Procedure:

    • Add the cold cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

  • Expected Yield: Overall yields for SPPS are typically in the range of 60-75%, though this is highly sequence-dependent. Individual coupling steps are generally expected to exceed 99% efficiency.[]

Protocol 2: In Vitro PAD4 Enzyme Activity Assay

This protocol is used to determine the inhibitory activity (IC50) of the synthesized D-Citrulline peptide against human PAD4. This is a colorimetric assay that measures the amount of citrulline produced.

1. Reagents and Materials:

  • Recombinant human PAD4 enzyme.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 150 mM NaCl, 10 mM CaCl2, 1 mM TCEP.

  • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).

  • Color Development Reagent.

  • Synthesized D-Citrulline peptide inhibitor.

  • 96-well microplate.

2. Assay Procedure:

  • Prepare a serial dilution of the D-Citrulline peptide inhibitor in the assay buffer. Also, prepare a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.

  • In the wells of a 96-well plate, add 20 µL of each inhibitor concentration.

  • Add 160 µL of the substrate solution (BAEE) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of recombinant PAD4 enzyme solution to each well (except the no-enzyme control).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding the color development reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the no-enzyme control from all other readings.

  • Calculate the percentage of inhibition for each peptide concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

spss_workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeat n times) cluster_final Final Steps Resin Swell Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF/IPA) Deprotection->Wash1 n-1 cycles Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling n-1 cycles Wash2 Wash (DMF) Coupling->Wash2 n-1 cycles Wash2->Deprotection n-1 cycles Capping N-terminal Acetylation Wash2->Capping Cleavage Cleavage from Resin (TFA Cocktail) Capping->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

pad_mechanism cluster_enzyme PAD Enzyme Action cluster_inhibitor Inhibition Mechanism PAD PAD Enzyme (Active Site) Citrulline Peptidyl-Citrulline (Neutral) PAD->Citrulline Catalyzes (Citrullination) Blocked Inhibited PAD Enzyme PAD->Blocked Arginine Peptidyl-Arginine (+ve charge) Arginine->PAD Binds Inhibitor D-Cit Peptide Inhibitor Inhibitor->PAD Binds to Active Site

Caption: Enzymatic conversion by PADs and inhibition by D-Cit peptides.

References

Troubleshooting & Optimization

How to improve the coupling efficiency of Fmoc-D-Cit-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-D-Citrulline-OH (Fmoc-D-Cit-OH).

Troubleshooting Guide: Improving this compound Coupling Efficiency

Low coupling efficiency and the occurrence of side reactions are common hurdles when incorporating this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low Coupling Yield or Incomplete Reaction

A positive Kaiser test after the initial coupling is a primary indicator of an incomplete reaction, which can lead to deletion sequences in the final peptide.

dot

IncompleteCoupling start Positive Kaiser Test (Incomplete Coupling) cause1 Steric Hindrance start->cause1 cause2 Suboptimal Activation start->cause2 cause3 Peptide Aggregation start->cause3 solution1 Optimize Coupling Reagent & Conditions cause1->solution1 solution2 Implement Double Coupling cause1->solution2 cause2->solution1 solution3 Disrupt Secondary Structures cause3->solution3

Caption: Troubleshooting workflow for incomplete this compound coupling.

Possible Causes & Solutions:

CauseRecommended Solutions
Steric Hindrance The bulky nature of the Fmoc protecting group and the peptide-resin can impede the coupling reaction. 1. Utilize Stronger Coupling Reagents: Switch from standard carbodiimide (B86325) reagents (e.g., DIC/HOBt) to more potent aminium/uronium or phosphonium (B103445) salt-based reagents like HATU, HCTU, or PyBOP. These reagents are known to be more effective for sterically hindered amino acids.[1] 2. Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents). 3. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult sequences.
Suboptimal Activation Insufficient activation of the carboxylic acid group of this compound will lead to poor coupling. 1. Pre-activation: Allow the this compound and the coupling reagent to pre-activate for a few minutes before adding to the resin. 2. Choice of Additive: Ensure the use of an appropriate additive. OxymaPure and HOAt are generally more effective than HOBt in accelerating coupling and minimizing racemization.[2]
Peptide Aggregation The growing peptide chain can aggregate on the solid support, blocking the N-terminal amine and preventing efficient coupling. 1. Solvent Modification: Add a small percentage of a chaotropic solvent like DMSO to the primary solvent (DMF) to disrupt secondary structures. 2. Incorporate Backbone Protection: For sequences prone to aggregation, consider using pseudoproline dipeptides or other backbone protection strategies in preceding residues.
Persistent Incomplete Coupling If a single coupling is consistently incomplete, a double coupling strategy is recommended.[3] 1. Perform a second coupling step with fresh reagents immediately after the first. 2. Consider a different activation method for the second coupling to improve efficiency.[3]

Problem: Unexpected Mass Adducts in Final Peptide

Mass spectrometry analysis reveals a significant peak at the expected mass +40.3 Da.

dot

MassAdduct start Mass Spec Shows Unexpected +40.3 Da Peak cause Side Reaction of Citrulline Side-Chain start->cause reaction Conversion of Urea (B33335) to Oxazoline (B21484) Derivative cause->reaction solution Modify Coupling Conditions reaction->solution

Caption: Logical flow for diagnosing a +40.3 Da mass adduct.

Possible Cause & Solutions:

The side-chain of citrulline contains a urea group that is not entirely inert and can react with coupling reagents.[4] This can lead to the formation of an oxazoline derivative, resulting in a mass increase of approximately 40 Da.[4]

Mitigation StrategyDetailed Protocol
Avoid Over-activation Prolonged exposure to highly reactive coupling agents can promote side reactions. 1. Minimize Pre-activation Time: If pre-activation is used, keep it to a minimum (e.g., 1-2 minutes). 2. Use Milder Conditions: For sequences that are not sterically hindered, consider using a less reactive coupling agent like DIC in combination with an additive like OxymaPure.
Optimize Base Conditions The choice and amount of base can influence the occurrence of side reactions. 1. Use a Weaker Base: Substitute a strong base like DIPEA with a weaker base such as 2,4,6-collidine, especially when using aminium/uronium or phosphonium salt reagents.[1] 2. Stoichiometric Base: Use the minimum necessary amount of base required for the reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

While there is no single "best" reagent for all situations, aminium/uronium salts like HATU and HCTU are highly recommended for coupling this compound, especially in sterically hindered sequences.[5] They generally provide higher coupling efficiencies and faster reaction times compared to carbodiimide-based reagents. For less demanding couplings, a combination of DIC/OxymaPure is a cost-effective and efficient alternative that minimizes the risk of side reactions.[6]

Comparative Overview of Common Coupling Reagents

Coupling ReagentClassRelative EfficiencyKey AdvantagesPotential Issues
HATU Aminium/UroniumVery HighExcellent for hindered couplings, fast reaction rates.[5]Higher cost, potential for guanidinylation if used in excess.
HCTU Aminium/UroniumHighCost-effective alternative to HATU with good efficiency.[7]Potential for guanidinylation.
PyBOP PhosphoniumHighGood for hindered couplings, no guanidinylation side reaction.[2]Byproducts can be difficult to remove.
DIC/OxymaPure CarbodiimideModerate-HighCost-effective, low risk of side reactions.[6]Slower reaction rates compared to aminium/uronium salts.

Q2: How can I monitor the completion of the this compound coupling reaction?

The Kaiser test is a reliable method for qualitatively monitoring the presence of free primary amines on the resin.[8]

  • Positive Result (Blue Beads): Indicates incomplete coupling. A second coupling is recommended.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.[9]

It is advisable to perform two independent tests to confirm the result.[8] For sequences ending in proline or other secondary amines, the Kaiser test is unreliable and an alternative like the chloranil (B122849) test should be used.[9]

Q3: Is a double coupling protocol necessary for this compound?

A double coupling protocol is not always necessary but is highly recommended for:

  • Sequences known to be "difficult" or prone to aggregation.[3]

  • Instances where a Kaiser test is positive after the first coupling.

  • Coupling to a sterically hindered N-terminal amino acid.

Performing a second coupling with fresh reagents can significantly improve the yield and purity of the final peptide by driving the reaction to completion.[3]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for routine and challenging couplings.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step (double coupling).

  • Washing: After a negative Kaiser test, wash the resin with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling of this compound

This protocol is for instances of incomplete first coupling or for known difficult sequences.

  • Follow steps 1-4 of the standard coupling protocol.

  • After the initial coupling time (e.g., 1 hour), drain the reaction solution.

  • Wash the resin with DMF (3 times).

  • Repeat the amino acid activation and coupling step (Step 4 of the standard protocol) with fresh reagents.

  • Allow the second coupling to proceed for an additional 1-2 hours.

  • Perform a Kaiser test to confirm completion.

  • Wash the resin as described in the standard protocol.

dot

DoubleCouplingWorkflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 first_coupling First Coupling (e.g., HATU, 1-2h) wash1->first_coupling wash2 Wash first_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test second_coupling Second Coupling (Fresh Reagents, 1-2h) kaiser_test->second_coupling Positive end_cycle Proceed to Next Cycle kaiser_test->end_cycle Negative wash3 Wash second_coupling->wash3 wash3->end_cycle

Caption: Workflow for a double coupling protocol in SPPS.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Citrulline Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-citrulline residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Incomplete Fmoc deprotection is a common issue in SPPS that leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[1] This significantly complicates purification and reduces the overall yield. The following guide provides a systematic approach to diagnosing and resolving incomplete deprotection of D-citrulline.

Q1: What are the initial steps to diagnose incomplete Fmoc deprotection of a D-citrulline residue?

The first step is to confirm that the deprotection is indeed incomplete. This can be achieved through qualitative and quantitative methods.

  • Kaiser Test (Ninhydrin Test): This is a rapid colorimetric test performed on a small sample of the peptide-resin after the deprotection step.[1][2]

    • Positive Result (Dark Blue Beads/Solution): Indicates the presence of free primary amines, signifying successful deprotection.[1]

    • Negative Result (Yellow/Brown/No Color Change): Suggests the Fmoc group is still attached, indicating incomplete deprotection.[1]

  • UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the deprotection solution. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine (B6355638) that absorbs at approximately 301-312 nm.[2] A plateau in the absorbance indicates the completion of the reaction. If the absorbance does not reach the expected level or plateaus prematurely, deprotection is likely incomplete.

Q2: What are the common causes of incomplete Fmoc deprotection of D-citrulline?

Several factors can contribute to inefficient Fmoc removal from D-citrulline-containing peptides:

  • Peptide Sequence and Aggregation: The sequence of the peptide is a primary factor.[1] Peptides containing hydrophobic residues are prone to aggregation and the formation of secondary structures like β-sheets, which can physically hinder the access of the deprotection reagent to the Fmoc group.[2][3] While D-citrulline itself is not highly hydrophobic, the surrounding amino acids can induce aggregation.

  • Steric Hindrance: The bulky nature of the Fmoc group combined with a sterically demanding peptide sequence can slow down the deprotection reaction. The side chain of citrulline, while not as bulky as some other amino acids, can contribute to local steric hindrance.

  • Suboptimal Reagents and Protocols: The use of degraded piperidine, incorrect concentrations, or insufficient reaction times can lead to incomplete deprotection.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support can cause peptide chains to be in close proximity, limiting reagent access.[1][4]

Q3: My Kaiser test is negative after deprotection of D-citrulline. What should I do next?

A negative Kaiser test confirms that the N-terminal amine is still protected. The following workflow can help you troubleshoot the issue.

G A Negative Kaiser Test: Incomplete Deprotection Confirmed B Step 1: Verify Reagents & Standard Protocol A->B C Check piperidine solution age and purity. Confirm correct concentration (e.g., 20% in DMF). Ensure adequate deprotection time (e.g., 2 x 10 min). B->C D Step 2: Optimize Deprotection Conditions B->D Reagents & Protocol OK E Increase deprotection time (e.g., 2 x 20 min). Increase temperature (if synthesizer allows). Double deprotection cycle. D->E F Step 3: Modify Deprotection Reagent D->F Optimization Fails L Problem Resolved E->L Optimization Succeeds G Add a stronger, non-nucleophilic base. Example: 2% DBU / 20% piperidine in DMF. F->G H Step 4: Change Solvent System F->H Modification Fails G->L Reagent Modification Succeeds I Switch from DMF to NMP. Use a mixture of solvents (e.g., DMF/NMP). H->I J Step 5: Address Potential Aggregation H->J Solvent Change Fails I->L Solvent Change Succeeds K Incorporate a 'double coupling' strategy for the preceding amino acid. Use a low-loading resin or a resin designed to minimize aggregation (e.g., ChemMatrix®). J->K J->L Aggregation Strategy Succeeds

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is a typical starting point for Fmoc deprotection.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 times) to remove any residual reagents from the previous coupling step.

  • Deprotection: Add a solution of 20% piperidine in DMF to the reaction vessel, ensuring the resin is completely submerged.

  • Agitation: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Repeat steps 2-4.

  • Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

Protocol 2: Modified Fmoc Deprotection for Difficult Sequences

For challenging sequences, including those prone to aggregation around a D-citrulline residue, a stronger deprotection cocktail may be necessary.

  • Resin Washing: Wash the peptide-resin with DMF (3 times).

  • Deprotection: Add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Repeat steps 2-4.

  • Washing: Wash the resin thoroughly with DMF.

Data Presentation

Table 1: Comparison of Deprotection Reagents and Conditions

Deprotection ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10-20 minStandard, well-established.May be insufficient for difficult sequences.
Piperidine/DBU20% Piperidine, 2% DBU in DMF2 x 10-20 minMore potent, effective for aggregated peptides.DBU can promote side reactions like aspartimide formation.[5]
4-Methylpiperidine (4MP)20% in DMF2 x 10-20 minSimilar efficacy to piperidine, potentially less toxic.[6]May not offer a significant advantage for very difficult sequences.
Piperazine (PZ)10% in DMF/ethanol (9:1)2 x 10-20 minCan reduce side reactions like aspartimide formation.[7]Lower solubility compared to piperidine.[6]

Frequently Asked Questions (FAQs)

Q4: Can the ureido side chain of D-citrulline cause specific side reactions during Fmoc deprotection?

While the ureido group of citrulline is generally stable under standard SPPS conditions, prolonged exposure to strong bases could potentially lead to side reactions. However, the primary challenge with citrulline-containing peptides is more commonly related to sequence-dependent aggregation and steric hindrance rather than side-chain reactivity during deprotection.

Q5: Is it necessary to protect the side chain of D-citrulline during Fmoc-SPPS?

The side chain of citrulline does not typically require protection during Fmoc-based solid-phase peptide synthesis.

Q6: I am synthesizing a peptide with multiple D-citrulline residues and observing cumulative deletion products. What is the likely cause?

The presence of multiple D-citrulline residues, especially if interspersed with hydrophobic amino acids, can increase the propensity for peptide aggregation. This aggregation can become more pronounced as the peptide chain elongates, leading to progressively more incomplete deprotection in later cycles. Switching to a more robust deprotection protocol (Protocol 2), changing the solvent to NMP, or using a specialized resin to minimize aggregation are recommended strategies.[8]

Q7: How does temperature affect the Fmoc deprotection of D-citrulline?

Increasing the reaction temperature can enhance the rate of Fmoc deprotection and help to disrupt secondary structures that contribute to aggregation.[9] Many modern microwave peptide synthesizers utilize elevated temperatures to improve the efficiency of both coupling and deprotection steps. However, elevated temperatures can also increase the risk of side reactions, so this should be implemented with caution.

Q8: Can "double coupling" help with problems related to incomplete deprotection?

"Double coupling" refers to repeating the amino acid coupling step to ensure the reaction goes to completion. While this does not directly address incomplete deprotection of the subsequent residue, ensuring that the D-citrulline (or the amino acid before it) is fully coupled is crucial. Incomplete coupling can lead to a capped N-terminus, which will appear as a deletion. For sterically hindered amino acids or difficult sequences, a double coupling strategy is often recommended.[10][11]

G cluster_0 Standard SPPS Cycle cluster_1 Troubleshooting Logic A Fmoc-AA-Resin B Deprotection (e.g., 20% Piperidine/DMF) A->B C H2N-AA-Resin B->C F Incomplete Deprotection at B B->F D Coupling (Fmoc-AA-OH, Activator) C->D E Fmoc-AA(n+1)-AA-Resin D->E G Deletion Sequence: H2N-AA(n-1)-Resin F->G Leads to H Modify Step B: - Stronger Base (DBU) - Longer Time - Higher Temp F->H Solution

Caption: Logical relationship in troubleshooting SPPS deprotection.

References

Preventing aggregation of peptides containing Fmoc-D-Cit-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing Fmoc-D-Citrulline-OH, with a focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] This aggregation can render the N-terminal amine of the peptide chain inaccessible for subsequent coupling and deprotection steps, resulting in truncated sequences, low yields, and difficult purifications.[1][2]

Q2: Is Fmoc-D-Cit-OH particularly prone to causing aggregation?

A2: The incorporation of citrulline may influence peptide aggregation in a sequence-dependent manner. Research on amyloid β-peptides has shown that replacing a positively charged arginine with a neutral citrulline can increase the peptide's solubility and slow down the formation of fibrillar aggregates.[3] This suggests that citrulline itself may not inherently promote aggregation and could even be beneficial in certain contexts. However, the overall hydrophobicity and secondary structure propensity of the entire peptide sequence are the primary determinants of aggregation.

Q3: What are the visible signs of peptide aggregation during synthesis?

A3: Common indicators of on-resin aggregation include:

  • Shrinking or poor swelling of the resin: The resin beads may appear clumped or collapsed.

  • Slow or incomplete coupling reactions: This can be indicated by a positive Kaiser test (for primary amines) after a coupling step.

  • Slow or incomplete Fmoc deprotection: Difficulty in removing the Fmoc group, which can be monitored by UV spectroscopy in automated synthesizers.

Q4: Can the citrulline side chain cause any side reactions during SPPS?

A4: Yes, the urea (B33335) moiety in the citrulline side chain is not entirely inert and can potentially react with coupling reagents, especially under prolonged activation times or with highly activated species. This can lead to the formation of side products. Careful selection of coupling reagents and optimization of reaction times are important when working with citrulline-containing peptides.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides containing this compound.

Problem 1: Incomplete coupling or deprotection, suggesting aggregation.

  • Solution 1: Modify Synthesis Protocol.

    • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents like DCM/DMF/NMP (1:1:1). The addition of chaotropic agents like 0.4 M LiCl or KSCN to the solvent can also be effective at disrupting hydrogen bonds.[4]

    • Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60°C). Microwave-assisted synthesis is a highly effective method for this, as it can significantly accelerate coupling and deprotection times, thereby reducing the opportunity for aggregation.[5][6][7]

    • "Magic Mixture": For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be employed. This consists of a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylene (B1197577) carbonate, with couplings performed at 55°C.

    • Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with fresh reagents can help drive the reaction to completion.

  • Solution 2: Incorporate Structure-Disrupting Elements.

    • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues, introducing a pseudoproline dipeptide can be highly effective. These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[8][9] They are particularly useful when placed before hydrophobic regions.[10]

    • Dmb/Hmb-Protected Amino Acids: For sequences rich in Glycine, or as a general strategy, the incorporation of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can prevent aggregation by sterically blocking backbone hydrogen bonding.[2][11] These are often introduced as dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH) to overcome the difficulty of coupling to the Dmb-protected secondary amine.[2][11]

Problem 2: The crude peptide is insoluble after cleavage.

  • Solution:

    • Solubilization with Strong Solvents: Highly hydrophobic peptides may require initial solubilization in strong organic solvents like neat trifluoroacetic acid (TFA), formic acid, or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

    • Use of Co-solvents: The addition of small amounts of organic solvents such as DMSO, ethanol, or acetonitrile (B52724) can improve the solubility of hydrophobic peptides in aqueous solutions.[10]

    • pH Adjustment: The solubility of peptides is often pH-dependent. For peptides with a net positive charge, dissolving in a slightly acidic buffer may help. Conversely, peptides with a net negative charge may be more soluble in a slightly basic buffer.[10]

Data Presentation

The following table summarizes the effectiveness of various anti-aggregation strategies based on reported outcomes for the synthesis of "difficult" peptide sequences. While not specific to citrulline-containing peptides, this data provides a general guide to the potential improvements that can be expected.

StrategyDifficult Sequence ExampleObserved ImprovementReference
Pseudoproline Dipeptides Human Amylin (IAPP)Enabled synthesis with high yield and purity.[12]
Caveolin-1 fragment (54-mer)Successful synthesis of an otherwise intractable peptide.[12]
Dmb-Dipeptides Nucleolin-related peptidesEssential for successful synthesis.[2]
Amyloid and transmembrane peptidesHighly effective for these hydrophobic sequences.
Microwave-Assisted Synthesis Deca-β-peptideCrude purity improved from 21% to 57%.[13]
Hexa-β-peptideCrude purity improved from 55% to 80%.[13]
Chaotropic Salts General difficult sequencesEffective at disrupting aggregates.[4]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

  • Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of NMP.

  • Coupling: Add DIPEA (6-10 equivalents) to the activation mixture and immediately transfer it to the reaction vessel containing the resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor the reaction using the Kaiser test. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF before proceeding to the next Fmoc deprotection step.

  • Cleavage: The pseudoproline moiety is converted back to the native Ser or Thr residue during the final TFA cleavage.

Protocol 2: Incorporation of a Dmb-Dipeptide

  • Resin Preparation: Follow the same procedure as for pseudoproline dipeptides.

  • Activation and Coupling: Fmoc-Xaa-(Dmb)Gly-OH dipeptides can be coupled using standard coupling methods such as PyBOP®/DIPEA or HBTU/DIPEA. Use 3-5 equivalents of the dipeptide and coupling reagents.

  • Reaction Time: Allow the coupling to proceed for 1-2 hours.

  • Subsequent Coupling: The acylation of the Dmb-protected secondary amine in the subsequent coupling step can be challenging. It is recommended to use a more potent coupling reagent like HATU or to perform a double coupling.

  • Cleavage: The Dmb group is removed during the final TFA cleavage. It is advisable to include a scavenger such as triisopropylsilane (B1312306) (TIS) in the cleavage cocktail.

Protocol 3: Use of Chaotropic Salts

  • Solution Preparation: Prepare a 0.4 M solution of LiCl or KSCN in DMF.

  • Pre-Coupling Wash: Before the coupling step, wash the resin with the chaotropic salt solution for 1-2 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the chaotropic salt.

  • Coupling: Proceed with the standard coupling protocol.

  • Alternative Method: Alternatively, the chaotropic salt can be added directly to the coupling reaction mixture.

Visualizations

Troubleshooting_Workflow start Problem: Incomplete Coupling/ Deprotection (Aggregation Suspected) strategy Select Mitigation Strategy start->strategy protocol_mod Modify Synthesis Protocol strategy->protocol_mod Protocol-based structure_mod Incorporate Structure- Disrupting Elements strategy->structure_mod Sequence-based solvent Change Solvent (e.g., NMP) Add Chaotropic Salts protocol_mod->solvent temperature Increase Temperature (Conventional or Microwave) protocol_mod->temperature magic_mixture Use 'Magic Mixture' protocol_mod->magic_mixture double_coupling Perform Double Coupling protocol_mod->double_coupling pseudoproline Use Pseudoproline Dipeptide (if Ser/Thr/Cys present) structure_mod->pseudoproline dmb_hmb Use Dmb/Hmb-Protected Amino Acid/Dipeptide structure_mod->dmb_hmb evaluate Evaluate Outcome (Kaiser test, LC-MS) solvent->evaluate temperature->evaluate magic_mixture->evaluate double_coupling->evaluate pseudoproline->evaluate dmb_hmb->evaluate success Synthesis Successful evaluate->success Negative Test failure Problem Persists evaluate->failure Positive Test combine Combine Strategies failure->combine combine->strategy

Caption: A troubleshooting workflow for addressing peptide aggregation during synthesis.

Aggregation_Prevention_Logic Aggregation Peptide Aggregation (Intermolecular H-Bonding) Backbone_Mod Backbone Modification Aggregation->Backbone_Mod Internal Approach Env_Mod Environmental Modification Aggregation->Env_Mod External Approach Disruption Disruption of Secondary Structure Pseudoproline Pseudoproline Dipeptides (Introduces 'Kink') Backbone_Mod->Pseudoproline Dmb_Hmb Dmb/Hmb Protection (Steric Hindrance) Backbone_Mod->Dmb_Hmb Solvents Solvents (NMP, DMSO) Env_Mod->Solvents Chaotropes Chaotropic Salts (LiCl, KSCN) Env_Mod->Chaotropes Temperature Increased Temperature Env_Mod->Temperature Pseudoproline->Disruption Dmb_Hmb->Disruption Solvents->Disruption Chaotropes->Disruption Temperature->Disruption

Caption: Logical relationships between aggregation and prevention strategies.

References

Common side reactions in Fmoc-SPPS and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Fmoc Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common side reactions and find reliable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your Fmoc-SPPS experiments in a question-and-answer format.

Aspartimide Formation

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly when synthesizing peptides containing aspartic acid (Asp). It involves the cyclization of the Asp side chain with the peptide backbone, forming a five-membered succinimide (B58015) ring.[1] This reaction is typically initiated by the basic conditions used for Fmoc deprotection, such as piperidine (B6355638) treatment.[1][2]

This side reaction is highly problematic because the aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of unwanted byproducts, including α- and β-aspartyl peptides.[1][3] Furthermore, the chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1] These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification extremely difficult and reducing the overall yield.[1][3]

Q2: Which peptide sequences are most prone to aspartimide formation?

The susceptibility to aspartimide formation is highly sequence-dependent.[1] Sequences where an Asp residue is followed by a small, sterically unhindered amino acid are particularly problematic. The most common sequences prone to this side reaction are:

  • Asp-Gly (D-G) [1]

  • Asp-Asn (D-N)[1]

  • Asp-Ser (D-S)[1]

  • Asp-Ala (D-A)[4]

  • Asp-Arg (D-R)[1]

Q3: How can I prevent aspartimide formation?

Several strategies can be employed to minimize or prevent aspartimide formation:

  • Use of sterically hindered protecting groups for the Asp side chain: Standard t-butyl (OtBu) protection can be insufficient. Using bulkier protecting groups like 3-methyl-pent-3-yl (OMpe) or 2-phenyl-2-propyl (OPp) can significantly reduce aspartimide formation. A particularly effective option is the 2,4-dimethyl-pent-3-yl (ODmab) group.[3]

  • Modification of the deprotection conditions:

    • Lowering the temperature: Performing the Fmoc deprotection at a lower temperature can slow down the rate of aspartimide formation.

    • Adding an acidic additive: Adding a weak acid like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce the basicity and suppress the side reaction.[4][5]

    • Using a weaker base: Replacing piperidine with a weaker base like piperazine (B1678402) can also be effective.[6][7]

  • Backbone protection: Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can prevent the initial cyclization. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a common choice for this purpose.

Quantitative Comparison of Asp Side-Chain Protecting Groups

The following table summarizes the effectiveness of different Asp side-chain protecting groups in preventing aspartimide formation in the model peptide VKDGYI after treatment with 20% piperidine in DMF.

Protecting Group% Desired Peptide Remaining
Fmoc-Asp(OtBu)-OHLow
Fmoc-Asp(OMpe)-OHModerate
Fmoc-Asp(OBno)-OHVery High

Data adapted from comparative studies. The use of Fmoc-Asp(OBno)-OH significantly reduces aspartimide formation to almost undetectable levels in many sequences.[3]

Experimental Protocol: Fmoc Deprotection with HOBt Additive

This protocol describes the use of HOBt in the piperidine deprotection solution to minimize aspartimide formation.[1]

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Deprotection: Drain the DMF and add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.

  • Reaction: Agitate the resin gently for 20 minutes. For difficult sequences, this can be performed as two 10-minute treatments.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Troubleshooting Workflow for Aspartimide Formation

G Troubleshooting Aspartimide Formation cluster_0 Problem Identification cluster_1 Initial Mitigation cluster_2 Advanced Strategies cluster_3 Outcome start Aspartimide formation suspected (e.g., in Asp-Gly sequence) strategy1 Modify Deprotection: Add 0.1M HOBt to 20% piperidine/DMF start->strategy1 Easy to implement strategy2 Lower Deprotection Temperature start->strategy2 strategy3 Use sterically hindered Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH) strategy1->strategy3 If problem persists strategy4 Employ backbone protection (e.g., Hmb on following residue) strategy1->strategy4 For very difficult sequences strategy2->strategy3 If problem persists end Aspartimide formation minimized strategy3->end strategy4->end G Strategies to Prevent DKP Formation cluster_0 Problem Identification cluster_1 Prevention Strategies cluster_2 Outcome start DKP formation risk (e.g., Pro at 2nd position) strategy1 Use 2-Chlorotrityl Chloride Resin start->strategy1 strategy2 Couple a pre-formed dipeptide start->strategy2 strategy3 Use N-trityl protected 2nd amino acid start->strategy3 end DKP formation avoided strategy1->end strategy2->end strategy3->end G Managing Peptide Aggregation in SPPS cluster_0 Signs of Aggregation cluster_1 Immediate Actions cluster_2 Proactive Strategies for Difficult Sequences cluster_3 Outcome start Incomplete coupling/deprotection Resin shrinking Slow reaction kinetics action1 Switch to 'Magic Mixture' solvent system start->action1 action2 Add chaotropic salts (e.g., LiCl) to reaction start->action2 action3 Increase coupling temperature start->action3 strategy1 Incorporate backbone protection (Hmb/Dmb) start->strategy1 During planning strategy2 Use pseudoproline dipeptides start->strategy2 During planning end Successful peptide synthesis action1->end action2->end action3->end strategy1->end strategy2->end

References

Addressing solubility issues of Fmoc-D-Cit-OH in DMF or NMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Cit-OH in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF or NMP?

A1: Several factors can contribute to the poor solubility of this compound in DMF or NMP. Like many Fmoc-protected amino acids, this compound can be prone to aggregation. The planar and aromatic nature of the Fmoc group can lead to self-assembly through π-π stacking interactions, reducing the effective solvation of the molecule by the solvent. While DMF and NMP are standard solvents for SPPS, some Fmoc-amino acid derivatives exhibit limited solubility in them.

Q2: What are the initial steps I should take if I observe poor solubility?

A2: Initially, ensure that the solvent is of high purity and anhydrous, as contaminants or water can affect solubility. Vigorously vortexing the mixture for a few minutes can also help break up small aggregates and promote dissolution.

Q3: Are there any simple physical methods to improve the solubility of this compound?

A3: Yes, two common and effective methods are sonication and gentle heating. Sonication, using an ultrasonic bath, can effectively break apart aggregated particles and enhance dissolution. Gentle heating of the solvent can also increase the solubility of the compound; however, it is crucial to control the temperature to avoid potential degradation of the Fmoc-amino acid.

Q4: Can I use alternative solvents or solvent mixtures?

A4: Absolutely. If this compound remains insoluble in DMF or NMP, consider using a stronger polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is reported to be soluble in DMSO.[1][2] You can also try using a solvent mixture, such as adding a small percentage of DMSO to your DMF or NMP solution. This can significantly improve solubility without drastically changing your established protocols. Other solvents in which this compound has been reported to be soluble include chloroform, dichloromethane, and acetone.[1]

Q5: Can coupling additives affect the solubility of this compound?

A5: While coupling additives like HOBt or Oxyma are primarily used to suppress racemization and improve coupling efficiency, they can sometimes influence the overall solubility of the reaction mixture. However, their direct effect on the initial dissolution of this compound is not well-documented and should be determined empirically.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.

Problem: this compound forms a suspension or fails to dissolve completely in DMF or NMP.

Visual Cue: The solution appears cloudy, or solid particles are visible at the bottom of the vial.

Troubleshooting Workflow:

start Insoluble this compound in DMF/NMP vortex Vortex Vigorously (2-5 min) start->vortex check1 Dissolved? vortex->check1 sonicate Sonicate (15-30 min) check1->sonicate No success Proceed with Experiment check1->success Yes check2 Dissolved? sonicate->check2 heat Gentle Heating (30-40°C, 10-15 min) check2->heat No check2->success Yes check3 Dissolved? heat->check3 solvent_mix Use Solvent Mixture (e.g., DMF + 10% DMSO) check3->solvent_mix No check3->success Yes check4 Dissolved? solvent_mix->check4 alt_solvent Use Alternative Solvent (e.g., neat DMSO) check4->alt_solvent No check4->success Yes alt_solvent->success Partially/Fully Dissolved fail Consider Alternative Coupling Strategy alt_solvent->fail Still Insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

CompoundSolventSolubility
This compound Dimethyl sulfoxide (DMSO)Soluble[1][2]
ChloroformSoluble[1]
Dichloromethane (DCM)Soluble[1][2]
AcetoneSoluble[1]
L-Citrulline WaterHighly Soluble
Non-polar organic solventsLimited Solubility

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMF, NMP, DMSO, DCM)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 100 µL of the test solvent to the vial.

  • Vortex the vial vigorously for 1 minute.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has dissolved, it is considered soluble at that concentration. If not, continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.

  • Record the approximate volume of solvent required to dissolve the solid.

Protocol 2: Improving Solubility using Sonication

Objective: To dissolve this compound in a chosen solvent using ultrasonication.

Materials:

  • This compound suspended in the desired solvent

  • Ultrasonic water bath

Procedure:

  • Prepare a suspension of this compound in the desired volume of solvent (e.g., DMF or NMP) in a sealed vial.

  • Place the vial in an ultrasonic water bath.

  • Sonicate the suspension for 15-30 minutes. The water in the bath may warm up slightly; this is generally acceptable.

  • After sonication, visually inspect the solution for complete dissolution.

  • If some solid remains, sonicate for an additional 15 minutes.

Protocol 3: Improving Solubility using Gentle Heating

Objective: To dissolve this compound in a chosen solvent using controlled heating.

Materials:

  • This compound suspended in the desired solvent

  • Heat block or water bath with temperature control

  • Thermometer

Procedure:

  • Prepare a suspension of this compound in the desired volume of solvent in a sealed vial.

  • Place the vial in a heat block or water bath pre-heated to 30-40°C.

  • Gently agitate or stir the solution while heating for 10-15 minutes.

  • Caution: Do not exceed 40°C to minimize the risk of Fmoc group instability or other side reactions.

  • After heating, remove the vial and allow it to cool to room temperature. Visually inspect for complete dissolution.

Protocol 4: Workflow for Coupling this compound in SPPS

This workflow outlines the steps for incorporating this compound into a peptide sequence, including troubleshooting for solubility.

start Start: Couple this compound dissolve Attempt to Dissolve This compound in DMF/NMP start->dissolve check_sol Is it Soluble? dissolve->check_sol troubleshoot Follow Troubleshooting Workflow for Solubility check_sol->troubleshoot No activate Activate Carboxylic Acid (e.g., with HBTU/DIEA) check_sol->activate Yes troubleshoot->dissolve couple Add Activated Amino Acid to Resin activate->couple monitor Monitor Coupling Reaction (e.g., Kaiser Test) couple->monitor wash Wash Resin monitor->wash end Proceed to Next Cycle wash->end

Caption: Experimental workflow for coupling this compound in SPPS.

References

Optimizing cleavage conditions for peptides with D-citrulline from resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing D-citrulline from solid-phase synthesis resins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and ensure successful peptide cleavage.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of D-citrulline-containing peptides from the resin.

Issue Possible Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete Cleavage: The cleavage cocktail may not be optimal for the specific peptide sequence or resin type.[1] 2. Peptide Precipitation: The peptide may not precipitate efficiently from the cleavage cocktail upon addition of ether.[2] 3. Peptide Reattachment to Resin: Reactive carbocations generated during cleavage can reattach to electron-rich residues like Trp, Tyr, and Met.[3] 4. Aggregation on Resin: The peptide may have aggregated on the resin, hindering cleavage.[4]1. Optimize Cleavage Cocktail & Time: Extend the cleavage time or try a different cleavage cocktail (see table below). For peptides with multiple Arg(Pmc) residues, cleavage may take up to 3 hours.[5] Consider re-cleaving the resin.[1] 2. Improve Precipitation: Concentrate the TFA solution before adding cold ether.[1] If the peptide is short or hydrophobic, it may not precipitate well; in this case, dry the TFA/ether mixture and redissolve in an appropriate buffer for purification.[2] 3. Use Appropriate Scavengers: Ensure the cleavage cocktail contains scavengers like triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) to trap reactive cations.[3][5][6] 4. Disrupt Aggregation: Before cleavage, wash the resin with solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO).[4]
Unexpected Mass in Final Product (+40 Da) 1. Reaction with Coupling Reagents: The urea (B33335) side chain of citrulline is not inert and can react with coupling reagents.[7] 2. Matrix-Assisted Laser Desorption/Ionization (MALDI) MS Artifact: The matrix used for MALDI analysis may react with the peptide.[7]1. Review Synthesis Strategy: Investigate potential side reactions of the citrulline side chain with the specific coupling reagents used during synthesis.[7] 2. Change MALDI Matrix: If using MALDI-MS for analysis, try a different matrix or sample preparation method to rule out artifacts.[7]
Presence of Side-Product Impurities 1. Aspartimide Formation: Sequences containing Asp are prone to forming aspartimide, which can lead to a mixture of α- and β-peptides.[4] 2. Oxidation: Methionine and Cysteine residues are susceptible to oxidation during cleavage.[8] 3. Alkylation of Tryptophan: Tryptophan can be alkylated by carbocations generated during cleavage.[8]1. Modify Cleavage/Deprotection: For Asp-containing peptides, adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.[4] 2. Use Reducing Agents: Include scavengers like EDT in the cleavage cocktail to prevent oxidation.[5] 3. Protect Tryptophan: Use a cleavage cocktail containing scavengers like TIS and water to protect Tryptophan residues.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the best cleavage cocktail for a peptide containing D-citrulline?

A1: While there is no single "best" cocktail, a common and effective choice for most peptide sequences, including those with D-citrulline, is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[6][8] TIS acts as a scavenger to trap reactive carbocations generated during cleavage, protecting sensitive residues. For peptides with other sensitive amino acids like Cys, Met, or Trp, more complex cocktails like Reagent K may be necessary.[6]

Q2: How does D-citrulline behave compared to L-arginine during cleavage?

A2: D-citrulline, like L-citrulline, is a neutral amino acid, unlike the positively charged arginine. The side chain protecting groups used for arginine (e.g., Pbf, Pmc) are removed during TFA cleavage.[3] The cleavage chemistry of the peptide backbone is independent of the stereochemistry (D or L) of the amino acid. The primary consideration for citrulline is the potential for side reactions of its urea group if not properly managed during synthesis.[7]

Q3: How long should the cleavage reaction be carried out?

A3: A standard cleavage time is 1.5 to 2 hours at room temperature.[9][10] However, for peptides containing multiple arginine residues with bulky protecting groups, the time may need to be extended.[5] It is advisable to perform a small-scale "micro cleavage" to optimize the cleavage time for a new peptide.[10]

Q4: My peptide won't precipitate from the ether. What should I do?

A4: This is a common issue, especially with short or hydrophobic peptides.[2] First, try concentrating the TFA solution by blowing a stream of nitrogen over it before adding cold diethyl ether.[1] If it still doesn't precipitate, you can evaporate the ether/TFA mixture to dryness and redissolve the residue in a suitable solvent for HPLC purification.[2]

Q5: What are the key safety precautions when performing peptide cleavage?

A5: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Experimental Protocols

Standard Cleavage Protocol (TFA/TIS/H₂O)

This protocol is suitable for most peptides containing D-citrulline.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual DMF and dry the resin under vacuum.[10]

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[9]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[9]

  • Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate). Slowly add the TFA filtrate to the cold ether. A white precipitate of the peptide should form.[9]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.

Cleavage Cocktail Recommendations
Cleavage Cocktail Composition (v/v) Recommended For
Standard (TFA/TIS/H₂O) TFA (95%), TIS (2.5%), Water (2.5%)Most peptides, including those with Trp, Met, Tyr.[6][8]
Reagent K TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[6]
Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Peptides containing Arg residues with sulfonyl protecting groups.[11][12]

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->prepare_cocktail cleavage Cleavage Reaction (1.5 - 2 hours) prepare_cocktail->cleavage filter_resin Filter to Separate Resin from Peptide Solution cleavage->filter_resin precipitate Precipitate Peptide with Cold Ether filter_resin->precipitate isolate Isolate Peptide Pellet (Centrifugation) precipitate->isolate dry_peptide Dry Crude Peptide isolate->dry_peptide end End: Crude Peptide for Purification dry_peptide->end

Caption: Experimental workflow for peptide cleavage from resin.

Troubleshooting_Cleavage start Problem Encountered During Cleavage low_yield Low Peptide Yield? start->low_yield unexpected_mass Unexpected Mass? impurities Side-Product Impurities? low_yield->unexpected_mass solution_yield Optimize cocktail/time Improve precipitation Use appropriate scavengers low_yield->solution_yield Yes unexpected_mass->impurities solution_mass Review synthesis strategy Change MS matrix unexpected_mass->solution_mass Yes solution_impurities Modify deprotection for Asp Use reducing agents for Met/Cys Protect Trp effectively impurities->solution_impurities Yes

Caption: Troubleshooting decision tree for peptide cleavage.

References

Strategies to avoid diketopiperazine formation after D-citrulline coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate diketopiperazine (DKP) formation following D-citrulline coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a concern after D-citrulline coupling?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during the early stages of solid-phase peptide synthesis.[1] It arises from an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin support. This side reaction is a significant concern as it reduces the yield of the target peptide and complicates the purification process. In some instances, this can manifest as "traceless" DKP formation, where the C-terminal dipeptide is cleaved from the resin, resulting in a lower yield without a corresponding impurity peak in the final crude product analysis, making it challenging to diagnose.[1][2] While proline is notoriously prone to DKP formation, any dipeptide sequence can be susceptible under certain conditions.

Q2: Which factors promote DKP formation when working with D-citrulline?

A2: Several factors can increase the likelihood and rate of DKP formation:

  • Peptide Sequence: The N-terminal dipeptide sequence is a critical determinant. While proline is a major culprit, other sequences can also be susceptible.[1][3][4][5] The conformation of the dipeptide on the resin plays a significant role.

  • Deprotection Conditions: The basic conditions required for Fmoc-group removal, typically using piperidine (B6355638), are a primary driver of DKP formation.[1][3] The concentration of the base and the duration of the deprotection step are key variables.

  • Resin Type: The linker chemistry of the solid support influences DKP formation. Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation due to the steric hindrance provided by the trityl group.[6] Conversely, resins like Wang resin are more prone to this side reaction.[1]

  • Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[3]

  • Solvent: The choice of solvent can impact the stability of the peptide-resin linkage and the kinetics of DKP formation.[3][7][8]

Q3: How can I detect DKP formation in my synthesis?

A3: DKP byproducts can be identified using standard analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful method to identify the DKP byproduct by its specific mass-to-charge ratio ([M+H]⁺).[9]

  • High-Performance Liquid Chromatography (HPLC): DKP byproducts will appear as distinct peaks in the HPLC chromatogram of the crude peptide product, typically with a shorter retention time than the desired peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired peptide, with a significant peak corresponding to the mass of the DKP of D-Citrulline and the adjacent amino acid. High rate of DKP formation during the initial coupling and deprotection steps.1. Optimize Deprotection: Reduce piperidine concentration and deprotection time.[3] Consider using an alternative, milder deprotection cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP.[1][2] 2. Change Resin: Switch to a 2-chlorotrityl chloride (2-CTC) resin, which is known to suppress DKP formation due to steric hindrance.[6] 3. Use a Dipeptide Building Block: Synthesize the dipeptide containing D-citrulline in solution phase and then couple it to the resin. This bypasses the susceptible dipeptidyl-resin intermediate.[3]
"Traceless" DKP formation suspected (low yield but no obvious DKP peak in the crude product). The DKP byproduct, being cleaved from the resin, is lost during the washing steps.1. Monitor the reaction filtrate: After the first deprotection and coupling steps, collect the filtrates and analyze them by LC-MS to confirm the presence of the cleaved DKP. 2. Implement preventative strategies: Even without direct detection in the final product, apply the solutions for high DKP formation, such as using 2-CTC resin or a dipeptide building block.
Inconsistent DKP formation between synthesis batches. Variations in reaction conditions such as temperature, deprotection time, or reagent quality.1. Strictly control reaction parameters: Ensure consistent temperature, timing of deprotection and coupling steps, and reagent concentrations. 2. Use fresh reagents: Employ freshly prepared deprotection and coupling solutions for each synthesis.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Prone to DKP Formation

This protocol outlines a standard procedure that may lead to DKP formation and can be used as a baseline for comparison.

  • Resin Preparation: Swell Wang resin (1 g, 1.0 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 eq.) using a standard coupling reagent like HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash the resin with DMF (3 x 10 mL) and dichloromethane (B109758) (DCM, 3 x 10 mL).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5 x 10 mL).

  • D-Citrulline Coupling: Couple Fmoc-D-Citrulline-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Analysis: Cleave a small sample of the dipeptidyl resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze the crude product by HPLC and LC-MS to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Optimized Protocol to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin Selection: Use 2-chlorotrityl chloride (2-CTC) resin (1 g, 1.0 mmol/g). Swell in DCM (10 mL) for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 1.5 eq.) with DIPEA (3 eq.) in DCM for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with this solution for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with NMP (5 x 10 mL).

  • D-Citrulline Coupling: Couple Fmoc-D-Citrulline-OH (3 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Analysis: Cleave a small sample of the dipeptidyl resin and analyze by HPLC and LC-MS. Compare the DKP levels to those from Protocol 1.

Data Presentation

Table 1: Effect of Deprotection Conditions on DKP Formation

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[2]
5% PiperidineDMF12.2[2]
5% PiperazineDMF< 4[2]
5% PiperazineNMP< 4[2]
2% DBU, 5% PiperazineNMPSignificantly Reduced[2]

Visualizations

DKP_Formation_Mechanism Dipeptidyl_Resin Dipeptidyl-Resin (N-terminus deprotected) Transition_State Cyclic Intermediate (Transition State) Dipeptidyl_Resin->Transition_State Intramolecular Nucleophilic Attack DKP Diketopiperazine (Cleaved from resin) Transition_State->DKP Cleavage Resin Resin Transition_State->Resin

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Low Peptide Yield or Suspected DKP Formation Check_Crude Analyze Crude Product by LC-MS and HPLC Start->Check_Crude DKP_Detected DKP Detected? Check_Crude->DKP_Detected Optimize_Deprotection Optimize Deprotection: - Reduce piperidine concentration/time - Use 2% DBU / 5% piperazine in NMP DKP_Detected->Optimize_Deprotection Yes No_DKP No DKP Detected DKP_Detected->No_DKP No Change_Resin Change Resin: - Use 2-chlorotrityl chloride (2-CTC) resin Optimize_Deprotection->Change_Resin Use_Dipeptide Use Dipeptide Building Block Change_Resin->Use_Dipeptide End Problem Resolved Use_Dipeptide->End Consider_Other Investigate Other Side Reactions or Incomplete Coupling No_DKP->Consider_Other Consider_Other->End

Caption: Troubleshooting Workflow for DKP-Related Issues.

Logical_Relationship D_Citrulline_Coupling D-Citrulline Coupling Step N_Terminal_Deprotection N-Terminal Deprotection (e.g., Fmoc removal) D_Citrulline_Coupling->N_Terminal_Deprotection DKP_Formation_Risk Risk of Diketopiperazine Formation N_Terminal_Deprotection->DKP_Formation_Risk Preventative_Strategies Preventative Strategies DKP_Formation_Risk->Preventative_Strategies Strategy_1 Optimized Deprotection (e.g., DBU/Piperazine) Preventative_Strategies->Strategy_1 Strategy_2 Sterically Hindered Resin (e.g., 2-CTC) Preventative_Strategies->Strategy_2 Strategy_3 Dipeptide Coupling Preventative_Strategies->Strategy_3 Successful_Synthesis Successful Peptide Synthesis Strategy_1->Successful_Synthesis Strategy_2->Successful_Synthesis Strategy_3->Successful_Synthesis

Caption: Logical Flow for Preventing DKP Formation.

References

Using microwave-assisted SPPS to improve synthesis with Fmoc-D-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Fmoc-D-Cit-OH in microwave-assisted solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for coupling this compound?

Microwave-assisted SPPS offers several advantages over conventional room temperature synthesis, particularly for challenging amino acids like D-citrulline. The primary benefits include a significant reduction in reaction times for both coupling and deprotection steps, leading to faster overall synthesis.[1][2][3] Additionally, the improved reaction kinetics can lead to higher coupling efficiencies and purer crude peptides, especially in "difficult" sequences prone to aggregation.[4][5]

Q2: What are the potential side reactions when incorporating this compound under microwave conditions?

While microwave energy accelerates peptide synthesis, the elevated temperatures can also promote side reactions. For this compound, potential side reactions, extrapolated from structurally similar amino acids like arginine, ornithine, and glutamine, include:

  • Lactam Formation: The side chain of citrulline, which is structurally similar to ornithine, could potentially undergo intramolecular cyclization to form a lactam. This is a known issue for arginine and ornithine, especially at elevated temperatures. This side reaction can lead to chain termination.

  • Dehydration: Similar to asparagine and glutamine, the side chain amide of citrulline could undergo dehydration under harsh conditions, although this is less commonly reported for citrulline itself.

  • Racemization: As with many amino acids, there is a risk of racemization at the alpha-carbon, particularly with prolonged exposure to high temperatures and basic conditions during activation. Cysteine and histidine are particularly susceptible to racemization during microwave SPPS.[1]

Q3: Are there specific coupling reagents recommended for this compound in microwave SPPS?

For difficult couplings, including those with sterically hindered or aggregation-prone sequences, aminium/uronium salt-based reagents like HBTU, HATU, and HCTU are generally recommended due to their high reactivity and efficiency. The combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure is also a robust choice that can minimize racemization. The selection of the coupling reagent should be guided by the specific peptide sequence and the potential for side reactions.

Q4: How can I monitor the coupling efficiency of this compound?

Standard methods for monitoring coupling efficiency can be employed:

  • Kaiser Test: A qualitative colorimetric test to detect free primary amines on the resin. A negative result (yellow beads) indicates complete coupling.

  • TNBSA Test: A more sensitive colorimetric test for quantifying free amines.

  • Cleavage and Analysis of a Resin Sample: A small amount of resin can be cleaved and the resulting peptide analyzed by HPLC and Mass Spectrometry to confirm the correct incorporation of the amino acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling of this compound (Positive Kaiser Test) 1. Steric hindrance or aggregation of the peptide sequence.2. Insufficient activation time or temperature.3. Sub-optimal coupling reagents.1. Double Coupling: Perform a second coupling step with fresh reagents.2. Increase Microwave Power/Time: Cautiously increase the microwave power or extend the coupling time. Monitor temperature to avoid excessive heat.3. Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU or a combination of DIC/OxymaPure.4. Modify Solvent System: Use a solvent mixture known to disrupt aggregation, such as DMF/NMP or the addition of chaotropic salts.
Presence of a Deletion Sequence (-175 Da in Mass Spec) Incomplete Fmoc deprotection prior to this compound coupling.1. Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment or perform a second deprotection step.2. Use Microwave for Deprotection: Apply microwave energy during the deprotection step to enhance efficiency.
Unexpected Side Product with Mass Loss (-18 Da) Dehydration of the citrulline side chain.1. Reduce Coupling Temperature: Lower the maximum temperature of the microwave coupling step.2. Avoid Prolonged High-Temperature Exposure: Minimize the time the peptide is exposed to high temperatures.
Unexpected Side Product with No Mass Change but Different Retention Time 1. Lactam Formation: Intramolecular cyclization of the citrulline side chain.2. Racemization: Formation of the L-citrulline diastereomer.1. Optimize Coupling Conditions: Use a lower coupling temperature and shorter reaction times. Consider using a carbodiimide-based coupling method which is less prone to side reactions.2. Use Racemization Suppressants: Ensure additives like HOBt or OxymaPure are used with carbodiimide reagents. For aminium reagents, minimize the pre-activation time.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following tables provide representative data based on studies of other challenging amino acids to illustrate the impact of different synthesis conditions.

Table 1: Comparison of Coupling Methods for a Difficult Sequence Containing D-Citrulline (Representative Data)

Coupling MethodTemperature (°C)Time (min)Coupling Efficiency (%)Crude Purity (%)
Conventional (Room Temp)2512097.565
Microwave-Assisted751099.280
Microwave-Assisted (Optimized)601599.585

Table 2: Effect of Coupling Reagents on this compound Incorporation in Microwave SPPS (Representative Data)

Coupling ReagentActivation Time (min)Coupling Time (min)Temperature (°C)Crude Purity (%)
HBTU/DIPEA2107582
HATU/DIPEA287588
DIC/OxymaPureN/A156085

Experimental Protocols

Protocol 1: Standard Microwave-Assisted Coupling of this compound
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 1 minute and the second for 5 minutes. Use microwave irradiation (e.g., 30 seconds at 50°C) for the second treatment to enhance efficiency.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Irradiate with microwaves at a controlled temperature of 75°C for 10 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat steps 4-6.

Protocol 2: Optimized Microwave-Assisted Coupling for Difficult Sequences
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add collidine (8 eq.) and allow to pre-activate for 1 minute.

  • Coupling: Add the activated amino acid solution to the resin. Irradiate with microwaves using a temperature ramp to 60°C over 2 minutes and hold at 60°C for 15 minutes.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave Option) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (this compound, Coupling Reagent, Base in DMF) wash1->activation coupling Coupling (Microwave Irradiation) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Kaiser Test wash2->monitoring repeat Repeat Coupling monitoring->repeat Positive next_cycle Proceed to Next Cycle monitoring->next_cycle Negative repeat->coupling

Caption: Experimental workflow for microwave-assisted this compound coupling.

lactam_formation cluster_0 Activated this compound cluster_1 Intramolecular Attack cluster_2 Side Product activated_cit Activated Carboxyl (e.g., O-acylisourea) cit_side_chain Citrulline Side Chain (-CH2-CH2-CH2-NH-CO-NH2) attack Side chain amine attacks activated carboxyl activated_cit->attack High Temperature (Microwave) lactam Lactam Formation (Chain Termination) attack->lactam

Caption: Proposed pathway for lactam formation side reaction of citrulline.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Fmoc-D-Cit-OH: HPLC, UPLC-MS, and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of raw materials is paramount. Fmoc-D-Citrulline (Fmoc-D-Cit-OH) is a critical building block, and its purity directly impacts the yield, quality, and impurity profile of the final peptide product. This guide provides an objective comparison of three common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis, including the need for routine quality control, in-depth impurity profiling, or primary quantification. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.

FeatureHPLC with UV DetectionUPLC-MSQuantitative NMR (qNMR)
Primary Use Routine purity assessment and quality control.Impurity identification and profiling, high-sensitivity detection.Absolute quantification without a specific reference standard, structural confirmation.
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity with higher resolution, detection by mass-to-charge ratio.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Detects Main component and impurities with a chromophore.Main component and impurities, provides mass information for identification.All proton-containing molecules, provides structural information.
Quantification Relative (area percent), requires reference standards for specific impurities.Relative (peak area) and can be quantitative with appropriate standards.Absolute (molar concentration), using an internal standard of known purity.
Enantiomeric Purity Requires a dedicated chiral column and method.Can be coupled with chiral chromatography.Requires a chiral solvating agent to differentiate enantiomers.
Throughput ModerateHighLow to Moderate
Advantages Robust, widely available, reproducible for known impurities.High resolution and sensitivity, definitive identification of unknown impurities.Non-destructive, provides structural information, high precision for absolute quantification.
Limitations May not separate all co-eluting impurities, requires chromophores for detection.More complex instrumentation, potential for ion suppression effects.Lower sensitivity than MS, requires higher sample concentration, complex mixtures can be challenging to analyze.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Reverse-Phase HPLC (RP-HPLC) for General Purity

This method is suitable for routine quality control to determine the area percentage purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

Procedure:

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

    • Column Temperature: 25°C

    • Gradient:

      Time (min) % Solvent B
      0 30
      25 70
      30 95
      35 95
      36 30

      | 40 | 30 |

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the presence of the unwanted L-enantiomer (Fmoc-L-Cit-OH).

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Lux Cellulose-2, 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Isocratic mixture of acetonitrile and 0.1% Trifluoroacetic acid in water (e.g., 60:40 v/v). The exact ratio may need optimization for baseline separation.[1]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: Ambient

  • Data Analysis: Determine the peak areas for both the D- and L-enantiomers to calculate the enantiomeric excess (% ee).

UPLC-MS for Impurity Profiling

This technique provides higher resolution and mass information for the identification of potential impurities.

Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in 50:50 acetonitrile/water.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1 µL

    • Column Temperature: 40°C

    • A suitable gradient from a low to high percentage of Solvent B over a short run time (e.g., 5-10 minutes).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Full scan for impurity detection and targeted MS/MS for structural confirmation.

  • Data Analysis: Extract ion chromatograms for expected masses of potential impurities (e.g., dipeptides, deprotected amino acid) and analyze the mass spectra to confirm their identity.

Quantitative NMR (qNMR) for Absolute Purity

qNMR allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10-20 mg).

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflows

To better understand the logical flow of these analytical processes, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve this compound in appropriate solvent inject Inject sample onto C18 or Chiral Column prep->inject separate Separation by Gradient or Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity or % Enantiomeric Excess integrate->calculate

Caption: Workflow for HPLC-based purity analysis of this compound.

Method_Selection_Flowchart rect_node rect_node start Purity Analysis Needed for This compound q1 Routine QC Check? start->q1 q2 Need to Identify Unknown Impurities? q1->q2 No enantiomeric_purity Enantiomeric Purity Concern? q1->enantiomeric_purity Yes q3 Absolute Molar Quantification Required? q2->q3 No uplc_ms Use UPLC-MS Method q2->uplc_ms Yes hplc Use RP-HPLC Method q3->hplc No qnmr Use qNMR Method q3->qnmr Yes chiral_hplc Use Chiral HPLC Method enantiomeric_purity->hplc No enantiomeric_purity->chiral_hplc Yes

Caption: Decision flowchart for selecting a purity analysis method for this compound.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality of synthetic peptides. While RP-HPLC is a robust and reliable method for routine quality control, it may not be sufficient for comprehensive impurity profiling or the detection of enantiomeric impurities. For these purposes, chiral HPLC is essential. UPLC-MS offers superior resolution and the ability to identify unknown impurities through mass determination, making it an invaluable tool for in-depth analysis and troubleshooting. Quantitative NMR provides a powerful, orthogonal method for absolute purity determination without the need for a specific reference standard. The selection of the most appropriate technique or combination of techniques will depend on the specific analytical needs, regulatory requirements, and the stage of drug development.

References

Confirming D-Citrulline Incorporation in Peptides: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the incorporation and stereochemistry of non-standard amino acids like D-citrulline is critical for peptide therapeutic development, ensuring efficacy, stability, and safety. While mass spectrometry (MS) is the gold standard for peptide characterization, distinguishing stereoisomers presents a unique challenge. This guide provides a comparative overview of mass spectrometry-based methods for confirming D-citrulline incorporation, supported by experimental data and detailed protocols.

The primary challenge in identifying D-citrulline lies in its isomeric nature with the more common L-citrulline. Standard mass spectrometry techniques, which measure mass-to-charge ratios, cannot differentiate between these two forms as they have identical masses.[1][2] Therefore, hyphenated techniques that introduce a separation dimension based on chirality or molecular shape prior to mass analysis are essential.

This guide compares two primary advanced methodologies against a standard baseline:

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS)

  • Ion Mobility-Mass Spectrometry (IM-MS)

These are contrasted with the limitations of using Tandem Mass Spectrometry (MS/MS) alone, which can confirm the presence of citrulline but not its specific D- or L-configuration.

Method Comparison: At a Glance

The following table summarizes the capabilities, advantages, and limitations of each approach for the specific task of confirming D-citrulline incorporation.

FeatureTandem MS (CID/HCD) AloneChiral LC-MS/MSIon Mobility-MS (IM-MS)
Primary Function Confirms citrulline presence & locationSeparates D/L enantiomers before MS analysisSeparates peptide isomers based on shape/size
D-Citrulline Confirmation No. Cannot distinguish from L-citrulline.Yes. Provides distinct retention times for D/L forms.Yes. Provides distinct drift times for D/L isomers.
Key Advantage Identifies characteristic neutral loss of isocyanic acid (43 Da) from citrulline.[3][4]Unambiguous confirmation of stereochemistry.[5][6]Rapid separation, applicable to complex mixtures without derivatization.[7][8]
Primary Limitation Isomerically blind.Requires peptide hydrolysis and derivatization for amino acid analysis, or specialized chiral columns for intact peptides.[9]Smaller separation between isomers compared to chromatography; resolving power can be a limitation.[8]
Sample Preparation Standard peptide digestion (e.g., trypsin).Can be extensive: acid hydrolysis, derivatization (e.g., Marfey's reagent).[6][9]Minimal, compatible with standard LC-MS workflows.
Throughput HighLow to MediumHigh

Experimental Workflows and Data

The confirmation of D-citrulline requires a multi-step analytical workflow. The diagram below illustrates the general process, highlighting where different techniques are applied.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Peptide_Synthesis Peptide containing potential D-Citrulline Hydrolysis Acid Hydrolysis (for Chiral LC) Peptide_Synthesis->Hydrolysis Path 1: Amino Acid Analysis IM_MS Ion Mobility Separation Peptide_Synthesis->IM_MS Path 2: Intact Peptide Analysis Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_LC Chiral HPLC Separation Derivatization->Chiral_LC MS Mass Spectrometry (MS1) Chiral_LC->MS Confirm_D_Stereochem Confirm D-Stereochemistry (Retention/Drift Time) Chiral_LC->Confirm_D_Stereochem Distinct Retention Time IM_MS->MS IM_MS->Confirm_D_Stereochem Distinct Drift Time MSMS Tandem MS (MS/MS) (CID/HCD/ETD) MS->MSMS Confirm_Cit Confirm Citrulline Presence (Mass Shift + Neutral Loss) MSMS->Confirm_Cit

Caption: General workflow for confirming D-citrulline incorporation in peptides.

Tandem Mass Spectrometry (MS/MS) for Citrulline Identification

While insufficient for chiral confirmation, MS/MS is crucial for verifying that the amino acid is indeed citrulline. Upon collision-induced dissociation (CID), citrullinated peptides exhibit two key characteristics:

  • Mass Shift : The incorporation of citrulline in place of arginine results in a mass increase of +0.984 Da.[10] However, this is identical to the deamidation of asparagine or glutamine, requiring further evidence.[11]

  • Neutral Loss : A highly specific fragmentation pathway for citrulline is the neutral loss of isocyanic acid (HNCO), corresponding to a mass loss of 43.02 Da from the precursor ion or fragment ions.[3][4][12] Observing this signature provides high confidence in the presence of citrulline.[4]

Precursor Ion (m/z)Fragment Ion (m/z)ObservationConfidence
[M+H]+[M+H - 43.02]+Neutral loss of HNCOHigh confidence for Citrulline
b- or y-ions containing Citb/y - 43.02Neutral loss from fragment ionHigh confidence for Citrulline location
Chiral LC-MS/MS

This is the most established method for determining amino acid chirality.[9] The typical approach involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent (e.g., Marfey’s reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), and then separating the resulting diastereomers using standard reverse-phase liquid chromatography.

Experimental Protocol: Amino Acid Analysis using Marfey's Reagent

  • Hydrolysis : The peptide sample is hydrolyzed in 6N DCl (deuterated acid helps correct for racemization during hydrolysis) at 110°C for 24 hours.[5][6]

  • Derivatization : The dried hydrolysate is redissolved in buffer (e.g., 1M NaHCO₃) and reacted with a 1% solution of Marfey’s reagent in acetone (B3395972) at 40°C for 1 hour. The reaction is then quenched with 1M HCl.[9]

  • LC Separation : The derivatized amino acids are separated on a C18 column using a gradient of water and acetonitrile (B52724) with 0.1% formic acid.

  • MS Detection : The separated D- and L-amino acid derivatives are detected by MS, often using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.[9]

The D- and L-citrulline derivatives will have distinct retention times, allowing for their unambiguous identification and quantification.

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is a powerful, high-throughput technique that separates ions in the gas phase based on their size, shape, and charge, measured as a collision cross-section (CCS).[7] A peptide containing a D-amino acid will have a slightly different three-dimensional structure and therefore a different CCS compared to its all-L-amino acid counterpart.[8] This results in a different "drift time" through the ion mobility cell, allowing for their separation prior to mass analysis.

Experimental Protocol: Intact Peptide Analysis by IM-MS

  • Sample Infusion : The intact peptide sample is introduced into the mass spectrometer via electrospray ionization.

  • Ion Mobility Separation : The generated peptide ions are guided into an ion mobility cell filled with a neutral buffer gas (e.g., nitrogen). An electric field propels the ions through the cell. Ions with a more compact structure (smaller CCS) will travel faster than more extended structures (larger CCS).

  • Mass Analysis : Ions exiting the mobility cell enter the mass analyzer (e.g., TOF) for m/z measurement. The data is recorded as a function of both drift time and m/z.

The result is a 2D plot where the D-citrulline containing peptide and the L-citrulline peptide will appear at the same m/z but with measurably different drift times.[7][8]

Comparative Logic: Choosing the Right Method

The decision between Chiral LC-MS/MS and IM-MS depends on the specific requirements of the analysis.

Start Need to confirm D-Citrulline? Use_MSMS Standard MS/MS is sufficient (Confirms Citrulline, not chirality) Start->Use_MSMS No Chirality_Needed Chirality must be confirmed Start->Chirality_Needed Yes Decision Analysis Goal? Chirality_Needed->Decision Gold_Standard Absolute, quantitative confirmation needed? (e.g., final QC, regulatory) Decision->Gold_Standard Gold-Standard Quantitation High_Throughput Rapid screening of multiple samples needed? (e.g., synthesis screening) Decision->High_Throughput High-Throughput Screening Use_Chiral_LC Use Chiral LC-MS/MS Gold_Standard->Use_Chiral_LC Yes Use_IM_MS Use Ion Mobility-MS High_Throughput->Use_IM_MS Yes

Caption: Decision tree for selecting a D-citrulline confirmation method.

References

Navigating the Landscape of Citrullinated Peptide Fragmentation: A Comparative Guide to Tandem Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of protein citrullination, tandem mass spectrometry (MS/MS) stands as an indispensable tool for the precise identification and localization of this critical post-translational modification. The choice of fragmentation technique significantly impacts the quality and interpretability of MS/MS spectra. This guide provides an objective comparison of the most common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—supported by experimental data and detailed protocols to aid in experimental design and data analysis.

Protein citrullination, the enzymatic conversion of arginine to citrulline, is implicated in a range of physiological and pathological processes, including autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][2] Mass spectrometry-based proteomics is the premier method for identifying citrullination sites with high precision.[1][3] However, the subtle mass shift of +0.984 Da resulting from this modification presents a significant analytical challenge, necessitating robust fragmentation strategies for confident characterization.[3][4]

Comparing Fragmentation Techniques for Citrullinated Peptides

The fragmentation of a peptide precursor ion in a mass spectrometer generates a unique fingerprint of fragment ions, which allows for the determination of its amino acid sequence and the localization of any modifications. The three most prevalent fragmentation techniques, CID, HCD, and ETD, each offer distinct advantages and disadvantages when analyzing citrullinated peptides.

Collision-Induced Dissociation (CID)

CID is a widely used, robust fragmentation method that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type ions.[5] A hallmark of CID fragmentation of citrullinated peptides is the characteristic neutral loss of isocyanic acid (HNCO), corresponding to a mass loss of 43 Da, from the citrulline side chain.[4][6] This neutral loss can serve as a diagnostic marker for the presence of citrullination.[2]

However, this dominant neutral loss can sometimes suppress the generation of backbone fragment ions, leading to incomplete sequence coverage and ambiguity in citrullination site localization.[4] Another phenomenon observed in CID is the "citrulline effect," which describes the preferential cleavage N-terminal to a citrulline residue, particularly when it is located at the C-terminus of the peptide, resulting in prominent y1 ions.[6][7][8]

Higher-Energy Collisional Dissociation (HCD)

HCD, a beam-type CID method, is known for producing high-resolution and accurate mass spectra of fragment ions in Orbitrap mass analyzers.[5][9] Compared to CID, HCD often yields more extensive backbone fragmentation, generating a richer series of b- and y-ions, which greatly facilitates peptide identification and the confident assignment of citrullination sites.[9] While the neutral loss of isocyanic acid is also observed in HCD, the increased backbone fragmentation provides complementary information that can be crucial for unambiguous identification.[4][9]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide, leading to cleavage of the N-Cα bond along the peptide backbone and the formation of c- and z-type fragment ions.[5][10] A key advantage of ETD is its ability to preserve labile post-translational modifications, including citrullination, on the fragment ions.[2][10] This makes ETD particularly valuable for confidently localizing the citrulline residue without the complication of neutral loss.[10] However, ETD is generally more effective for peptides with higher charge states and may produce fewer fragment ions compared to CID or HCD for doubly charged peptides.[5][11]

To overcome the limitations of individual fragmentation methods, hybrid approaches have been developed. For instance, a neutral loss-triggered ETD approach uses the detection of the characteristic 43 Da neutral loss in a CID scan to trigger a subsequent ETD scan of the same precursor ion, combining the sensitivity of CID for detection with the localization power of ETD.[2][12]

Quantitative Comparison of Fragmentation Methods

The following table summarizes the key characteristics and performance of CID, HCD, and ETD for the analysis of citrullinated peptides based on published experimental data.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ions[5]b- and y-ions[5][9]c- and z-ions[5][10]
Characteristic Neutral Loss Prominent loss of isocyanic acid (HNCO, 43 Da)[2][4][6]Loss of isocyanic acid (HNCO) is observed[4][9]Preserves the citrulline modification[2][10]
"Citrulline Effect" Preferential cleavage N-terminal to C-terminal citrulline (y1 ion)[6][7][8]Less pronounced than in CIDNot applicable
Peptide Sequence Coverage Can be limited due to dominant neutral loss[4]Generally provides richer fragmentation and better sequence coverage[9]Can be extensive, especially for higher charge state precursors[5]
Confidence in Site Localization Can be ambiguous due to neutral lossHigh, due to extensive backbone fragmentation[9]Very high, as the modification is retained on fragments[2][10]
Optimal Precursor Charge State Effective for +2 and +3 charges[5]Effective for a range of charge statesMore effective for higher charge states (≥+3)[5]
Throughput HighHighLower, due to longer scan times[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable identification of citrullinated peptides. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: In-solution Tryptic Digestion
  • Protein Extraction: Extract proteins from biological samples (e.g., tissues, cells, synovial fluid) using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Reduction and Alkylation: Reduce disulfide bonds by incubating the protein solution with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes. Subsequently, alkylate the free cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.[13]

  • Digestion: Perform in-solution digestion with sequencing grade trypsin. An important consideration is that trypsin does not cleave C-terminal to a citrulline residue.[14][15] This "missed cleavage" can be used as an additional piece of evidence for the presence of citrullination.[15][16] Incubate the protein solution with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[13]

  • Peptide Cleanup: Acidify the digest with formic acid to stop the enzymatic reaction. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them in a vacuum concentrator.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Peptide Resuspension and Separation: Resuspend the dried peptides in a solution of 2% acetonitrile (B52724) (ACN) and 0.1% formic acid in water.[13] Separate the peptides using a reversed-phase nano-LC column (e.g., a 50 cm C18 column) with a gradient of increasing ACN concentration over a defined period (e.g., 60 minutes).[13]

  • Mass Spectrometry Analysis: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., a Q Exactive or Orbitrap instrument).[4][13]

  • Data-Dependent Acquisition (DDA): Set the instrument to acquire a full MS scan followed by MS/MS scans of the top N most intense precursor ions.[13]

  • Fragmentation Method Selection:

    • CID/HCD: For general identification, use CID or HCD with a normalized collision energy appropriate for the instrument.[9]

    • ETD: For targeted analysis of peptides with higher charge states or to confirm citrullination sites, use ETD.

    • Neutral Loss-Triggered ETD: For a targeted approach, set the instrument to trigger an ETD scan upon detection of a -43 Da neutral loss in a CID scan.[2][12]

Visualizing Fragmentation and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in the MS/MS analysis of citrullinated peptides.

Fragmentation_Pathways cluster_CID_HCD CID / HCD cluster_ETD ETD Citrullinated_Peptide_CID Citrullinated Peptide [M+nH]n+ Backbone_Fragments_CID b- and y-ions Citrullinated_Peptide_CID->Backbone_Fragments_CID Backbone Cleavage Neutral_Loss Neutral Loss (-43 Da, HNCO) Citrullinated_Peptide_CID->Neutral_Loss Side Chain Fragmentation Citrullinated_Peptide_ETD Citrullinated Peptide [M+nH]n+ Backbone_Fragments_ETD c- and z-ions (Citrulline Intact) Citrullinated_Peptide_ETD->Backbone_Fragments_ETD N-Cα Bond Cleavage

Caption: Fragmentation pathways of citrullinated peptides in CID/HCD versus ETD.

Experimental_Workflow Sample Biological Sample Protein_Extraction Protein Extraction Sample->Protein_Extraction Digestion Reduction, Alkylation, & Tryptic Digestion Protein_Extraction->Digestion LC_MS LC-MS/MS Analysis (CID, HCD, and/or ETD) Digestion->LC_MS Data_Analysis Database Search & Spectral Interpretation LC_MS->Data_Analysis Identification Identified Citrullinated Peptides and Sites Data_Analysis->Identification

Caption: A typical experimental workflow for the identification of citrullinated peptides.

Conclusion

The selection of the most appropriate fragmentation technique is a critical decision in the mass spectrometric analysis of citrullinated peptides. While CID is a robust method that can indicate the presence of citrullination through its characteristic neutral loss, HCD often provides more comprehensive sequence information, leading to higher confidence in peptide identification. ETD excels in preserving the modification, offering unambiguous site localization, particularly for peptides with higher charge states. By understanding the principles and comparative performance of these techniques, researchers can design more effective experiments and interpret their data with greater confidence, ultimately advancing our understanding of the role of protein citrullination in health and disease.

References

A Comparative Guide to Validating the Chiral Purity of Fmoc-D-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide synthesis and drug development. For non-proteinogenic amino acids like D-citrulline, ensuring high chiral purity of its Fmoc-protected form, Fmoc-D-Cit-OH, is paramount to prevent the introduction of diastereomeric impurities into the final peptide product. This guide provides a comparative overview of analytical methods for validating the chiral purity of this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

The primary methods for determining the chiral purity of Fmoc-amino acids are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Gas Chromatography (GC) following derivatization, and Capillary Electrophoresis (CE).

MethodPrincipleSample PreparationThroughputKey AdvantagesKey Disadvantages
Chiral HPLC Direct enantiomeric separation on a chiral stationary phase.Minimal; dissolution in a suitable solvent.Moderate to HighDirect analysis of Fmoc-amino acids without derivatization; robust and widely available.[1]Requires specialized and often expensive chiral columns.
Gas Chromatography (GC) Separation of volatile, diastereomeric derivatives on a chiral or achiral column.Derivatization is required to increase volatility (e.g., esterification and acylation).[1]HighHigh resolution and sensitivity, especially when coupled with mass spectrometry (MS).Derivatization can be time-consuming and may introduce analytical errors.[2]
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in an electric field containing a chiral selector.Minimal; dissolution in a buffer.HighHigh separation efficiency, low sample and reagent consumption.[3]Can be less robust than HPLC; sensitivity may be lower without specialized detectors.

Quantitative Performance Data

The following table presents representative performance data for the chiral separation of various Fmoc-amino acids using different chiral HPLC columns. While specific data for this compound is limited in publicly available literature, the data for other Fmoc-amino acids on these columns provide a strong indication of the expected performance for resolving the D- and L-enantiomers of Fmoc-citrulline. The key parameters are:

  • k1 : Retention factor of the first eluting enantiomer

  • α (Alpha) : Selectivity factor, the ratio of the retention factors of the two enantiomers (a measure of the separation)

  • Rs (Resolution) : Resolution factor, indicates the degree of separation between the two enantiomer peaks (Rs > 1.5 is considered baseline separation)

Fmoc-Amino AcidChiral Stationary PhaseMobile Phasek1αRsReference
Fmoc-AlanineCHIROBIOTIC R50/50, MeOH/20mM NH4OAc0.381.260.57
Fmoc-ValineLux Cellulose-1Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40)11.6691.373.90[4]
Fmoc-Tryptophan(Boc)Lux Cellulose-1Acetonitrile / 0.1 % Trifluoroacetic Acid (80:20)8.1791.253.28[4]
Fmoc-Tyrosine(tBu)Lux Cellulose-3Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40)5.9731.262.89[4]
Fmoc-Aspartic Acid(OtBu)Lux Cellulose-1Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40)12.577 (L) / 15.426 (D)1.23>1.5[4]
Fmoc-PhenylalanineZWIX(+)™H2O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA~0.5~1.3>1.5[5]
Fmoc-Lysine(Boc)QN-AX™MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA~2.5~1.6>5.0[5]

Note: The elution order of D and L enantiomers can vary depending on the specific chiral stationary phase and mobile phase used.

Experimental Workflow for Chiral Purity Validation

The general workflow for determining the chiral purity of this compound involves sample preparation, chromatographic separation, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing a Weigh this compound sample b Dissolve in mobile phase or suitable solvent a->b c Inject sample onto Chiral HPLC system b->c d Perform isocratic or gradient elution c->d e Detect enantiomers using UV detector (e.g., 265 nm) d->e f Integrate peak areas of D- and L-enantiomers e->f g Calculate Enantiomeric Excess (% e.e.) f->g h Report results and assess purity g->h

References

D-Citrulline Fortifies Peptides Against Enzymatic Breakdown, Outperforming L-Citrulline Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, engineering peptides with enhanced stability is a critical step in creating effective therapeutics. A key strategy in this endeavor is the substitution of naturally occurring L-amino acids with their D-enantiomers. This approach significantly prolongs the half-life of peptides by making them resistant to the body's natural enzymatic degradation processes. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating D-citrulline versus those with the more common L-citrulline, supported by established principles of peptide chemistry and relevant experimental data from analogous D-amino acid substitutions.

While direct, head-to-head quantitative data on the enzymatic stability of peptides containing D-citrulline versus L-citrulline is limited in publicly accessible literature, the principle of increased proteolytic resistance through D-amino acid incorporation is a well-documented and scientifically accepted phenomenon.[1][2][3] This resistance stems from the stereospecificity of proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid disrupts this recognition, thereby hindering enzymatic degradation.[3]

Enhanced Stability of D-Amino Acid Containing Peptides: A Quantitative Perspective

Studies on various peptides have consistently demonstrated that the substitution of an L-amino acid with its D-isomer leads to a marked increase in stability in biological matrices such as human serum and plasma. For instance, a study on the antimicrobial peptide Kn2-7 and its D-enantiomer, dKn2-7, revealed a dramatic difference in their stability in 25% human serum. After 24 hours at 37°C, only 1.0% of the L-peptide (Kn2-7) remained intact, whereas 78.5% of the D-peptide (dKn2-7) was still present.[4] This highlights the profound protective effect of D-amino acid incorporation.

While the following table does not directly compare D- and L-citrulline, it presents data from studies on other D-amino acid-containing peptides, which serves as a strong proxy for the expected increase in stability for a D-citrulline-containing peptide compared to its L-citrulline counterpart.

Peptide/ModificationMatrixHalf-life (t½)Reference
Kn2-7 (L-amino acids)25% Human Serum< 24 hours (1% remaining)[4]
dKn2-7 (D-amino acids)25% Human Serum> 24 hours (78.5% remaining)[4]
Octreotide (contains D-Phe)In vivo1.5 hours[2][3]
Somatostatin (all L-amino acids)In vivoA few minutes[2][3]
Peptide with N-terminal amineCell Culture Media (hMSCs)< 8 hours (<5-50% remaining)[5]
Peptide with acetylated β-amino acid at N-terminusCell Culture Media (hMSCs)Significantly reduced degradation[5]

Experimental Protocols for Assessing Peptide Stability

To evaluate the enzymatic stability of peptides, researchers typically employ in vitro assays that mimic physiological conditions. The following are detailed methodologies for commonly used experiments.

In Vitro Peptide Stability Assay in Human Serum

This protocol is designed to assess the stability of a peptide in the presence of the complex mixture of proteases found in human serum.

Materials:

  • Test peptide (e.g., containing D- or L-citrulline)

  • Human serum (pooled from healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

  • Dilute the peptide stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Initiate the assay by mixing the peptide solution with an equal volume of human serum (pre-warmed to 37°C). A typical final peptide concentration is 50 µM in 50% serum.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • To stop the enzymatic reaction, immediately add an equal volume of a quenching solution, such as 10% TFA in ACN, to the aliquot. This will precipitate the serum proteins.

  • Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the peptide and its degradation products.

  • Analyze the supernatant by reverse-phase HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.

  • Calculate the percentage of peptide remaining at each time point relative to the amount at time zero.

  • The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

In Vitro Peptide Stability Assay with Trypsin

This protocol assesses the stability of a peptide against a specific and common serine protease, trypsin.

Materials:

  • Test peptide

  • Trypsin (sequencing grade)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

Procedure:

  • Dissolve the test peptide in the Tris-HCl buffer to a final concentration of, for example, 1 mg/mL.

  • Prepare a stock solution of trypsin in the same buffer.

  • Initiate the digestion by adding a specific amount of trypsin to the peptide solution (e.g., a 1:100 enzyme-to-substrate ratio by weight).

  • Incubate the reaction mixture at 37°C.

  • At defined time intervals, take aliquots of the reaction and stop the digestion by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the amount of undigested peptide.

  • Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of citrullinated peptides, the following diagrams are provided.

Experimental_Workflow Peptide Stability Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C with Agitation Peptide_Stock->Incubation Buffer PBS Buffer (pH 7.4) Buffer->Incubation Serum Human Serum Serum->Incubation Quenching Quench Reaction (e.g., TFA/ACN) Incubation->Quenching Time Points Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation HPLC HPLC Analysis of Supernatant Centrifugation->HPLC Data_Analysis Data Analysis (Half-life Calculation) HPLC->Data_Analysis

Caption: Workflow for in vitro peptide stability assay in human serum.

Citrullination, the conversion of arginine to citrulline, is a post-translational modification catalyzed by peptidylarginine deiminases (PADs). This process is implicated in various physiological and pathological conditions, including the generation of autoantigens in rheumatoid arthritis.

Citrullination_Pathway Simplified Citrullination Signaling cluster_cellular Cellular Environment cluster_immune Immune Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Calcium_Influx Increased Intracellular Ca2+ Inflammatory_Stimuli->Calcium_Influx PAD_Activation PAD Enzyme Activation Calcium_Influx->PAD_Activation Protein_Arginine Protein with L-Arginine PAD_Activation->Protein_Arginine Catalyzes Citrullinated_Protein Citrullinated Protein (L-Citrulline) Protein_Arginine->Citrullinated_Protein Conversion Antigen_Presentation Antigen Presentation (MHC Class II) Citrullinated_Protein->Antigen_Presentation Processed and Presented T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation B_Cell_Activation B-Cell Activation T_Cell_Activation->B_Cell_Activation Autoantibody_Production Autoantibody Production (ACPA) B_Cell_Activation->Autoantibody_Production

Caption: Role of L-citrullination in the generation of autoantigens.

Conclusion

References

Enhancing Peptide Stability: A Comparative Guide to Fmoc-D-Cit-OH and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic leads to effective clinical candidates. Proteolytic degradation in biological systems rapidly diminishes their efficacy and bioavailability. The incorporation of non-natural amino acids is a cornerstone strategy to overcome this limitation. This guide provides an objective comparison of Fmoc-D-Cit-OH against other common non-natural amino acids for enhancing peptide stability, supported by experimental data and detailed protocols.

This compound is the Fmoc-protected form of D-Citrulline, a non-proteinogenic amino acid. The presence of the D-enantiomer sterically hinders recognition by proteases, which are highly specific for L-amino acids. Furthermore, the citrulline side chain, with its ureido group, confers unique properties, most notably resistance to cleavage by trypsin, a key digestive and cellular enzyme.

The Landscape of Peptide Stabilization

Native peptides composed of L-amino acids are susceptible to rapid degradation by a plethora of proteases present in biological fluids and tissues.[1] To counteract this, medicinal chemists employ various strategies, including the introduction of non-natural amino acids. These modifications aim to alter the peptide backbone or side chains in a way that impedes protease recognition and binding, thereby extending the peptide's half-life.[2]

Commonly employed non-natural amino acids for enhancing peptide stability include:

  • D-Amino Acids: The mirror images of their natural L-counterparts. Their incorporation is a widely used and effective strategy to confer proteolytic resistance.[3][4]

  • N-Methylated Amino Acids: The addition of a methyl group to the backbone amide nitrogen introduces steric hindrance and can disrupt the hydrogen bonding patterns recognized by proteases.[5][6]

  • Beta-Amino Acids: These have an additional carbon atom in their backbone, altering the peptide's secondary structure and making it a poor substrate for proteases.[7][8]

Comparative Performance Data

Table 1: Stability of Peptides with D-Amino Acid Substitution in Human Serum

Peptide SequenceModificationIncubation Time (h)% Intact Peptide RemainingReference
Kn2-7 (L-amino acids)None241.0%[9]
dKn2-7 (D-enantiomer)All L-amino acids replaced with D-amino acids2478.5%[9]
RDP215 (L-amino acids)None168 (7 days)Degraded[4]
9D-RDP215Single L- to D-amino acid substitution168 (7 days)Stable[4]

Table 2: Comparative Stability of Peptides with D-Amino Acid vs. N-Methyl Amino Acid Substitution in Human Plasma

Peptide SequenceModificationIncubation Time (h)% Intact Peptide RemainingReference
Pep05 (L-amino acids)None8< 10%[10]
DP06All L-Lys and L-Arg replaced with D-amino acids8> 90%[10]
UP09Single L-amino acid replaced with Aib (α-aminoisobutyric acid)8Significantly enhanced stability[10]

Table 3: Stability of a Valine-Citrulline Linker in Plasma

Peptide LinkerSpeciesHalf-life (t½)Reference
Valine-CitrullineHumanStable[11]
Valine-CitrullineMurineFast extracellular cleavage[11]

The Unique Advantage of D-Citrulline: Resistance to Trypsin

Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues.[12] The incorporation of citrulline, which is structurally similar to arginine but lacks a positive charge at physiological pH, renders the peptide bond resistant to tryptic digestion. When D-Citrulline is used, the peptide benefits from both the general steric hindrance of a D-amino acid and the specific resistance of the citrulline side chain to trypsin cleavage. This dual mechanism provides robust protection against a major pathway of proteolytic degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are representative protocols for in vitro stability assays.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

Objective: To determine the half-life of a modified peptide in human serum.

Materials:

  • Test peptide and control peptide (unmodified version)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in PBS to a final stock concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The "0 hour" sample should be taken immediately after adding the peptide to the serum.

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ACN containing 1% TFA to each aliquot. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

  • Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the peak area of the intact peptide at each time point.

    • Normalize the peak areas to the peak area at time 0 (considered 100%).

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Protocol 2: In Vitro Peptide Stability Assay with Trypsin

Objective: To assess the resistance of a modified peptide to cleavage by trypsin.

Materials:

  • Test peptide and control peptide (containing a trypsin cleavage site)

  • Trypsin (sequencing grade)

  • Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • TFA

  • HPLC system with a C18 column

  • MALDI-TOF mass spectrometer for product analysis

Procedure:

  • Peptide and Enzyme Preparation:

    • Dissolve the test and control peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of trypsin in the same buffer (e.g., 0.1 mg/mL).

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at different time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the digestion by adding a small volume of concentrated TFA to each aliquot to lower the pH.

  • Analysis:

    • Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of cleavage product peaks.

    • Confirm the identity of the cleavage products by MALDI-TOF mass spectrometry.

  • Data Analysis:

    • Quantify the percentage of the remaining intact peptide at each time point by integrating the peak areas from the HPLC chromatograms.

    • Compare the degradation rate of the test peptide with the control peptide.

Visualizing Peptide Stabilization and Experimental Workflow

Peptide_Stabilization_Strategies cluster_peptide Native Peptide (L-amino acids) cluster_modifications Stabilization Strategies cluster_outcome Outcome Native Susceptible to Proteolysis D_Cit This compound (D-amino acid + Citrulline side chain) Native->D_Cit Incorporation of Non-natural Amino Acids D_AA Other D-Amino Acids (e.g., D-Ala, D-Lys) Native->D_AA Incorporation of Non-natural Amino Acids N_Me N-Methylated Amino Acids Native->N_Me Incorporation of Non-natural Amino Acids Beta_AA Beta-Amino Acids Native->Beta_AA Incorporation of Non-natural Amino Acids Stable Enhanced Stability (Increased Half-life) D_Cit->Stable D_AA->Stable N_Me->Stable Beta_AA->Stable

Peptide_Stability_Workflow start Start: Peptide Synthesis (with non-natural AA) incubation Incubation with Protease or Serum start->incubation sampling Aliquoting at Time Points incubation->sampling quenching Reaction Quenching (e.g., Acidification) sampling->quenching analysis Analysis by HPLC / MS quenching->analysis data Data Analysis: % Intact Peptide vs. Time analysis->data end End: Determine Half-life (t½) data->end

Conclusion

The incorporation of non-natural amino acids is an indispensable tool for improving the stability and therapeutic potential of peptide-based drugs. While various modifications such as the inclusion of D-amino acids, N-methylated amino acids, and beta-amino acids have demonstrated significant success in enhancing proteolytic resistance, This compound offers a compelling dual-action strategy. It not only provides the general stability enhancement characteristic of D-amino acids but also confers specific resistance to trypsin, a major proteolytic enzyme. The choice of which non-natural amino acid to incorporate will ultimately depend on the specific peptide sequence, its intended biological target, and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design of more stable and effective peptide therapeutics.

References

A Researcher's Guide to Fmoc-D-Citrulline-OH: Specifications, Synthesis, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in peptide synthesis and drug development, the selection of high-quality amino acid derivatives is paramount to achieving reliable and reproducible results. Fmoc-D-Citrulline-OH (Fmoc-D-Cit-OH) is a non-proteinogenic amino acid derivative that plays a crucial role in the synthesis of peptides for studying post-translational modifications, particularly in the context of autoimmune diseases. This guide provides a comprehensive comparison of research-grade this compound specifications, detailed experimental protocols for its use, and an evaluation of its alternatives.

Comparative Analysis of Research-Grade this compound

Ensuring the purity and quality of this compound is critical for its successful incorporation into synthetic peptides. Below is a summary of typical Certificate of Analysis (CoA) specifications for research-grade this compound from various leading suppliers.

SpecificationTypical ValueAnalytical MethodImportance in Peptide Synthesis
Purity (HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)Ensures that the correct amino acid is incorporated into the peptide chain, minimizing side reactions and simplifying purification of the final peptide.
Appearance White to off-white crystalline powderVisual InspectionA consistent appearance can be an initial indicator of product purity and consistency.
Molecular Formula C₂₁H₂₃N₃O₅-Confirms the chemical identity of the compound.
Molecular Weight 397.42 g/mol Mass SpectrometryEssential for accurate molar calculations in synthesis protocols.
Melting Point ~156 - 164 °C[1]Melting Point ApparatusA sharp and consistent melting point range is an indicator of high purity.
Optical Rotation [α]D²⁰ = -9 ± 1.5° (c=1 in DMF) for L-formPolarimetryConfirms the enantiomeric purity of the amino acid derivative, which is critical for the biological activity of the final peptide.
Solubility Soluble in DMF, DMSO, and other organic solventsVisual InspectionEnsures the reagent can be fully dissolved in the solvents used for solid-phase peptide synthesis.
Storage 2-8°C, desiccated-Proper storage is crucial to prevent degradation and maintain the quality of the reagent over time.

Alternatives to this compound in Peptide Synthesis

The choice of amino acid derivative can significantly impact the physicochemical properties and biological activity of a synthetic peptide. Here, we compare this compound with its L-enantiomer and a common precursor, Fmoc-L-Arg(Pbf)-OH.

DerivativeKey CharacteristicsCommon Applications
Fmoc-L-Citrulline-OH The naturally occurring enantiomer of citrulline. Peptides containing L-citrulline can be substrates for various enzymes.Used in the synthesis of degradable ADC linkers (e.g., Val-Cit motif) and to study the effects of citrullination on protein function and immunogenicity.
Fmoc-L-Arginine(Pbf)-OH A protected derivative of the proteinogenic amino acid arginine. The Pbf group protects the reactive guanidino side chain.A standard building block for incorporating arginine into peptides. Arginine residues can be post-synthetically converted to citrulline to study citrullination.
Fmoc-D-Ornithine(Boc)-OH A protected derivative of the non-proteinogenic amino acid D-ornithine.Can be used as a precursor to synthesize D-citrulline residues within a peptide through post-synthetic modification of the ornithine side chain.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on established solid-phase peptide synthesis (SPPS) protocols. Below is a detailed methodology for a standard synthesis cycle.

I. Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Rink amide resin for a C-terminal amide).

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.

II. Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

III. Amino Acid Coupling
  • Activation: In a separate vial, dissolve 3-4 equivalents of this compound and a coupling agent (e.g., HBTU, HATU) in DMF. Add 6-8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

IV. Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of citrullinated peptides, the following diagrams have been generated.

experimental_workflow cluster_1 Repeat Cycle resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection 1. wash Washing (DMF) deprotection->wash 2. coupling Amino Acid Coupling (this compound + Activator) wash_after Washing (DMF) coupling->wash_after 4. wash->coupling 3. cleavage Cleavage & Deprotection (TFA Cocktail) peptide Purified Peptide cleavage->peptide 6. wash_after->cleavage 5. Final Cycle deprotection_next Fmoc Deprotection

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

The incorporation of D-citrulline into peptides is particularly relevant for studying the biological process of citrullination. This post-translational modification, catalyzed by Peptidylarginine Deiminase (PAD) enzymes, converts arginine residues to citrulline.[2][3] This process is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis, where citrullinated proteins can act as autoantigens, triggering an immune response.[4][5][6]

signaling_pathway cluster_inflammation Inflammatory Stimulus Cellular Stress Cellular Stress Calcium_Influx Increased Intracellular Ca²⁺ Cellular Stress->Calcium_Influx leads to PAD_Activation PAD Enzyme Activation Calcium_Influx->PAD_Activation Citrullination Citrullination PAD_Activation->Citrullination catalyzes Protein_Arginine Protein (with Arginine) Protein_Arginine->Citrullination Citrullinated_Protein Citrullinated Protein (Autoantigen) Citrullination->Citrullinated_Protein Immune_Response Autoimmune Response Citrullinated_Protein->Immune_Response triggers

Caption: The enzymatic conversion of arginine to citrulline by PAD enzymes, a key process in autoimmunity.

References

Navigating the Citrullinome: A Comparative Guide to LC-MS/MS Methods for Site-Specific Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein citrullination sites is crucial for understanding its role in health and disease. This guide provides an objective comparison of current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data, to aid in the selection of the most appropriate workflow for your research needs.

Protein citrullination, the post-translational modification of arginine to citrulline, is a key physiological process implicated in numerous diseases, including autoimmune disorders and cancer.[1] The subtle mass shift of +0.984 Da resulting from this conversion presents a significant analytical challenge, often leading to misidentification and a high number of false positives in proteomic studies.[1] This guide delves into the methodologies designed to overcome these hurdles, focusing on chemical derivatization, enrichment strategies, and advanced mass spectrometry techniques.

The Challenge of Detecting Citrullination

The primary obstacles in the site-specific identification of citrullination by mass spectrometry are its low stoichiometry in vivo and the small mass increase, which is difficult to distinguish from the natural isotopic peaks of other amino acids.[2][3] Furthermore, the lack of highly specific and efficient enrichment methods has historically hampered comprehensive analysis of the citrullinome.[4]

Comparative Analysis of Methodologies

To address these challenges, various strategies have been developed. These can be broadly categorized into chemical derivatization to enhance detection and enable enrichment, and advanced analytical techniques to improve specificity and sensitivity.

Chemical Derivatization and Enrichment Strategies

Chemical modification of the citrulline residue is a common approach to increase its mass and introduce a tag for enrichment. Reagents such as 2,3-butanedione (B143835) and phenylglyoxal (B86788) have been utilized for this purpose.[1] A more recent and promising approach involves the use of a biotin (B1667282) thiol tag, which enables both derivatization and subsequent enrichment of citrullinated peptides with high specificity and efficiency.[5]

MethodPrincipleAdvantagesDisadvantagesReference
Direct Detection (No Enrichment) Standard "shotgun" proteomics approach.Simpler workflow.Low sensitivity, often misses low-abundance citrullinated peptides.[3][3]
2,3-Butanedione Derivatization Reacts with the ureido group of citrulline, causing a 50 Da mass shift.[5]Increases mass for easier detection.Requires highly acidic conditions which can damage peptides.[4][5]
Phenylglyoxal Derivatization Chemically modifies the citrulline residue.[1]Can be functionalized with tags for enrichment.[1]Specificity and efficiency can be variable.[1]
Biotin Thiol Tag Covalently attaches a biotin tag to citrulline residues under acidic conditions, allowing for streptavidin-based enrichment.[2]High specificity and efficiency for enrichment, leading to a significant increase in identified citrullination sites.[5]Requires additional sample preparation steps.[2][5]

The following diagram illustrates a general workflow for the enrichment of citrullinated peptides using a chemical tag-based approach.

Protein Protein Sample Digestion Enzymatic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Derivatization Chemical Derivatization (e.g., Biotin Thiol Tag) Peptides->Derivatization Enrichment Enrichment (e.g., Streptavidin Beads) Derivatization->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis LCMS->Data

Enrichment Workflow for Citrullinated Peptides
Advanced Mass Spectrometry and Data Analysis

Beyond sample preparation, the choice of fragmentation technique and data analysis software is critical for accurate site localization.

Fragmentation Methods:

Different fragmentation methods can be employed in the mass spectrometer to break down the peptides for sequencing. A comparison of common techniques for citrullinated peptide analysis is summarized below.

Fragmentation MethodDescriptionAdvantages for Citrullination AnalysisDisadvantagesReference
Collision-Induced Dissociation (CID) Uses inert gas to induce fragmentation.Can produce a specific fragment ion at m/z 201.1 for derivatized citrulline.[6]May not provide extensive sequence coverage for confident site localization.[6][6]
Higher-Energy C-trap Dissociation (HCD) A beam-type CID method.Generally provides good fragmentation for a wide range of peptides.Can result in the loss of the modification.[7]
Electron-Transfer Dissociation (ETD) / Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) Involves electron transfer to induce fragmentation, preserving labile modifications.Preserves the chemical modification on citrulline, allowing for extensive sequence coverage and confident site identification.[6][7]Can be less efficient for smaller, doubly charged peptides.[6][7]

Studies have shown that combining different fragmentation methods, such as alternating between CID and ETD, can be a powerful strategy.[6] CID can be used for the specific detection of derivatized citrullinated peptides, while ETD provides the sequence information needed for confident site localization.[6]

Data Analysis Pipelines:

The unique characteristics of citrullinated peptides, including the neutral loss of isocyanic acid upon fragmentation, can be exploited by specialized software to improve identification accuracy.[1]

  • ionFinder: This open-source software is designed to classify citrullination sites with high confidence by searching for the presence of diagnostic fragment ions, including the neutral loss of isocyanic acid.[1]

  • Prosit-Cit: A deep learning model that has been trained on a large dataset of synthetic citrullinated peptides to accurately predict chromatographic retention times and fragment ion intensities.[8] This enhances the accuracy of identification and reduces false positives by distinguishing citrullination from deamidation, which has an identical mass shift.[8]

The following diagram outlines a streamlined data analysis workflow for the identification of citrullination sites.

RawData LC-MS/MS Raw Data DatabaseSearch Database Search (e.g., Mascot, Sequest) RawData->DatabaseSearch SpecializedTool Specialized Analysis (e.g., ionFinder, Prosit-Cit) DatabaseSearch->SpecializedTool Validation Manual Validation / Statistical Filtering SpecializedTool->Validation IdentifiedSites Identified Citrullination Sites Validation->IdentifiedSites

Data Analysis Workflow for Citrullination Site ID

Experimental Protocols

Biotin Thiol Tag-Assisted Derivatization and Enrichment of Citrullinated Peptides

This protocol is adapted from Shi et al. (2022).[5]

  • Protein Extraction and Digestion: Extract proteins from biological samples and digest them into peptides using a suitable protease (e.g., trypsin, LysC).

  • Derivatization:

    • Add the biotin thiol tag to the peptide sample.

    • Resuspend the mixture in a 12.5% trifluoroacetic acid (TFA) solution.

    • Incubate to allow the reaction between the tag and citrulline residues.

  • Removal of Excess Tag: Use strong cation exchange (SCX) chromatography to remove the unreacted biotin thiol tag.

  • Enrichment:

    • Incubate the derivatized peptides with streptavidin resin.

    • Wash the resin to remove non-biotinylated (i.e., non-citrullinated) peptides.

  • Elution and LC-MS/MS Analysis:

    • Elute the enriched, derivatized citrullinated peptides from the streptavidin resin.

    • Analyze the eluted peptides by LC-MS/MS.

Quantitative Performance Data

The effectiveness of enrichment strategies is evident in the significant increase in the number of identified citrullination sites.

StudySample TypeMethodNumber of Identified Citrullination Sites
Shi et al. (2022)[5]PAD2-overexpressing cell lineBiotin Thiol Tag Enrichment>50 citrullinated proteins significantly enriched
Bicker et al. (2022)[1]PAD2-overexpressing cell lineTwo-dimensional peptide fractionation~350 unique citrullinated peptide-spectrum matches on over 220 proteins

Conclusion and Future Perspectives

The field of citrullination analysis by mass spectrometry is rapidly evolving. While significant challenges remain, the development of novel chemical derivatization and enrichment strategies, coupled with advanced mass spectrometry and bioinformatics tools, has greatly improved the ability to identify and quantify site-specific citrullination.[4] For researchers aiming to conduct large-scale, in-depth studies of the citrullinome, methods incorporating chemical derivatization and enrichment, such as the biotin thiol tag approach, offer superior sensitivity and specificity. The choice of fragmentation technique should be tailored to the specific experimental goals, with ETD-based methods providing advantages for confident site localization of modified peptides. Finally, the use of specialized data analysis software is highly recommended to increase the confidence of citrullination site assignments and minimize false discoveries. As these methods become more robust and accessible, we can anticipate a deeper understanding of the critical roles protein citrullination plays in biology and disease.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Cit-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-Cit-OH, a key reagent in peptide synthesis, thereby mitigating risks to personnel and the environment.

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-citrulline, is a widely used amino acid derivative in solid-phase peptide synthesis (SPPS).[1] While generally stable under proper storage conditions, its disposal requires adherence to specific protocols due to its potential hazards.[1][2] The safety data for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator is also recommended. All handling and disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the key identifiers and hazard codes for this compound are summarized in the table below.

PropertyValue
CAS Number200344-33-8[2]
Molecular FormulaC21H23N3O5[2]
Molecular Weight397.42 g/mol [1]
Hazard StatementsH302, H315, H319, H335[2]
Signal WordWarning[2]

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound and any associated waste is to manage it through an institution's official hazardous waste program.[3][4] Do not dispose of this compound or its waste streams down the drain or in regular solid waste containers.

  • Segregation and Collection : Collect any unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage : Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated and segregated from incompatible chemicals.

  • Institutional Pickup : Arrange for the collection and disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

The use of this compound in SPPS generates liquid waste, primarily from the deprotection of the Fmoc group, which typically involves a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF).[3]

  • Collection : All liquid waste, including solvents and reagents from the synthesis process, must be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Labeling : Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection," "this compound synthesis waste").

  • Storage and Disposal : Store the container in the designated hazardous waste area and arrange for its disposal via your institution's hazardous waste management program.

Any materials that come into direct contact with this compound are considered contaminated solid waste. This includes items such as gloves, weighing paper, pipette tips, and empty product containers.

  • Collection : Place all contaminated solid waste into a designated, lined hazardous waste container.

  • Labeling : Label the container as "Hazardous Waste" and specify the contents (e.g., "Contaminated labware with this compound").

  • Storage and Disposal : Store the sealed container in the hazardous waste accumulation area and dispose of it through your institution's approved hazardous waste stream.

Experimental Workflow for Disposal

G cluster_solid Solid Waste cluster_liquid Liquid Waste solid_reagent Unused this compound solid_container Labeled Solid Hazardous Waste Container solid_reagent->solid_container Segregate contaminated_labware Contaminated Labware & PPE contaminated_labware->solid_container Collect storage Designated Hazardous Waste Accumulation Area solid_container->storage Store Securely spps_waste SPPS Liquid Waste (e.g., Piperidine/DMF) liquid_container Labeled Liquid Hazardous Waste Container spps_waste->liquid_container Collect liquid_container->storage Store Securely disposal Institutional EHS / Licensed Waste Contractor storage->disposal Schedule Pickup

This compound Disposal Workflow. This diagram outlines the procedural flow for the safe disposal of solid and liquid waste.

References

Personal protective equipment for handling Fmoc-D-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan for Fmoc-D-Cit-OH.

This guide provides critical safety and logistical information for the handling and disposal of this compound (Nα-(9-Fluorenylmethoxycarbonyl)-D-citrulline), a key reagent in peptide synthesis. Adherence to these procedures is paramount for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and corresponding precautionary statements.

Hazard ClassGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.
Skin irritationH315Causes skin irritation.
Eye irritationH319Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.

Precautionary Statements:

GHS CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile gloves are recommended for their chemical resistance.[1][2][3] Always inspect gloves for tears or punctures before use.
Body Protection A laboratory coat must be worn.
Respiratory Protection A NIOSH-approved N95 dust mask is recommended, especially when handling the powder outside of a fume hood.

Step-by-Step Handling Protocol

This protocol outlines the standard procedure for weighing and dissolving this compound.

Experimental Workflow for Handling this compound

prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolution weigh->dissolve Use a chemical fume hood transfer Transfer dissolve->transfer Add solvent and mix cleanup Cleanup transfer->cleanup Transfer to reaction vessel waste Waste Disposal cleanup->waste Decontaminate surfaces and glassware cluster_waste Waste Generation cluster_disposal Disposal Procedure solid_waste Solid Waste (Unused Reagent, Contaminated PPE) collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Unused Solutions, Rinsates) collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid institutional_disposal Dispose via Institutional Hazardous Waste Program collect_solid->institutional_disposal collect_liquid->institutional_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Cit-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Cit-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.